Chemical properties of (S)-(1-Phenylpiperidin-2-yl)methanol
Executive Summary (S)-(1-Phenylpiperidin-2-yl)methanol is a chiral -amino alcohol characterized by a piperidine ring N-substituted with a phenyl group and C2-substituted with a hydroxymethyl moiety.[1] Unlike its -alkyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(S)-(1-Phenylpiperidin-2-yl)methanol is a chiral
-amino alcohol characterized by a piperidine ring N-substituted with a phenyl group and C2-substituted with a hydroxymethyl moiety.[1] Unlike its -alkyl analogs (e.g., -methyl-2-piperidinemethanol), the -phenyl group imparts unique electronic properties—specifically reduced nitrogen basicity due to resonance delocalization—and significant steric bulk.[1]
This compound serves two primary roles in modern chemical research:
Chiral Ligand: It acts as a Lewis base ligand in asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes.
Pharmacophore Scaffold: It functions as a precursor for fused tricyclic systems (e.g., octahydropyrido[2,1-c][1,4]oxazines) found in central nervous system (CNS) active agents.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature & Identification
Parameter
Detail
IUPAC Name
[(2S)-1-phenylpiperidin-2-yl]methanol
Common Name
(S)-N-Phenylpipecolinol
CAS Number
23702-98-9 (Racemic generic); Specific (S)-enantiomer often custom synthesized.[1][2]
Low solubility in water due to lipophilic N-phenyl group.
pKa (Conjugate Acid)
~3.5 - 4.5 (Estimated)
Significantly lower than -alkyl piperidines (~10) due to aniline-like resonance.[1]
LogP
~2.1
Moderate lipophilicity, suitable for CNS penetration models.
Synthetic Pathways & Process Chemistry[6][7][8][9][10]
Retrosynthetic Analysis
The synthesis of the enantiopure (S)-isomer relies on the "Chiral Pool" strategy, utilizing (S)-Pipecolic acid (L-Pipecolic acid) as the starting material.[1] The critical process requirement is the preservation of the C2 stereocenter during the
Objective: Synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol with >98% ee.
Step 1: Esterification
(S)-Pipecolic acid is converted to its methyl ester using thionyl chloride in methanol to facilitate the subsequent coupling.[1]
Step 2: N-Arylation (Buchwald-Hartwig Coupling)
Unlike nucleophilic aromatic substitution (which fails on unactivated benzenes), we utilize Palladium-catalyzed C-N bond formation.[1]
Critical Control: Temperature must be controlled to prevent over-reduction or ring opening, although the N-phenyl ring is stable to LAH under these conditions.
Figure 1: Stereoretentive synthetic pathway from L-Pipecolic acid.
Reactivity & Functional Group Transformations[10][11]
The "Aniline" Effect
The nitrogen atom in (S)-(1-Phenylpiperidin-2-yl)methanol is structurally analogous to a cyclic aniline.[1] The lone pair on the nitrogen is partially delocalized into the phenyl ring.
Consequence 1: Reduced nucleophilicity compared to
Mechanism: The Nitrogen and Oxygen bind to Zinc, forming a rigid 5-membered chelate ring. The chiral center at C2 forces the approaching aldehyde into a specific orientation, inducing enantioselectivity in the product secondary alcohol.
Figure 2: Mechanism of enantioselective catalysis using the amino-alcohol scaffold.
Analytical Characterization Standards
To validate the identity and purity of (S)-(1-Phenylpiperidin-2-yl)methanol, the following analytical signatures must be confirmed.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. While less prone to oxidation than aliphatic amines, the benzylic-like position (C2) and the alcohol can degrade over time.[1]
Toxicology: Not fully characterized. Treat as a potential bioactive agent due to structural similarity to piperidine-based stimulants.[1][6]
References
Riley, T. N., et al. (1976). "Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines." Journal of Medicinal Chemistry.
Coldham, I., et al. (2014).[7] "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines." Chemical Communications.[1]
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.[1] (General reference for amino alcohol ligands in organozinc chemistry).
Molecular structure and stereochemistry of (S)-(1-Phenylpiperidin-2-yl)methanol
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (S)-(1-Phenylpiperidin-2-yl)methanol Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Appl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (S)-(1-Phenylpiperidin-2-yl)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
From the Desk of: A Senior Application Scientist
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. When chirality is introduced, as in the case of (S)-(1-Phenylpiperidin-2-yl)methanol, the stereochemical configuration becomes paramount. The absolute and relative configurations of substituents on the piperidine ring can drastically alter a molecule's pharmacological activity, selectivity, and toxicological profile.[1][3] Consequently, the precise synthesis and rigorous stereochemical verification of such building blocks are not merely procedural steps but foundational requirements for the development of safe and effective therapeutics.[3][4]
This guide provides a comprehensive technical overview of the molecular structure and stereochemical analysis of (S)-(1-Phenylpiperidin-2-yl)methanol. We will delve into its structural features, discuss synthetic considerations, and present detailed protocols for its definitive characterization using state-of-the-art analytical techniques. The methodologies described herein are designed to be self-validating systems, ensuring the highest degree of scientific integrity for researchers in the field.
Molecular Structure and Physicochemical Properties
(S)-(1-Phenylpiperidin-2-yl)methanol is a chiral secondary alcohol featuring a phenyl group attached to the nitrogen of a piperidine ring, with a hydroxymethyl substituent at the C2 position. The key to its utility is the stereogenic center at the C2 position, which dictates the spatial orientation of the hydroxymethyl group.
Caption: Figure 1: 2D Structure of (S)-(1-Phenylpiperidin-2-yl)methanol
Key Structural Features
Piperidine Scaffold: A six-membered nitrogenous heterocycle that can adopt various chair and boat conformations. The stereochemistry at C2 influences the preferred conformation.
N-Phenyl Group: The substitution on the nitrogen atom removes the basicity of the amine and introduces aromaticity, which can be useful for detection (e.g., by UV spectroscopy in HPLC).
C2 Stereocenter: The absolute configuration is designated as (S). This specific arrangement is crucial for stereospecific interactions in chiral environments, such as with enzymes or chiral catalysts.
Hydroxymethyl Group: The primary alcohol at C2 is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups for further molecular elaboration.[2]
Accessing enantiomerically pure chiral piperidines is a significant challenge in organic chemistry.[1] The synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol requires a strategy that establishes the C2 stereocenter with high fidelity. Common approaches include:
Asymmetric Synthesis: This is the most efficient approach, creating the desired enantiomer directly. Methods can include the asymmetric hydrogenation of a corresponding ketone precursor using a chiral catalyst or the enantioselective C(sp³)-H bond functionalization of N-phenylpiperidine.[1][7] The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).
Chiral Pool Synthesis: Starting from an enantiomerically pure natural product (e.g., an amino acid) that already contains the required stereocenter.
Chiral Resolution: Synthesizing the racemic mixture of (1-Phenylpiperidin-2-yl)methanol and then separating the enantiomers, typically by forming diastereomeric salts with a chiral resolving agent or through preparative chiral chromatography.
Caption: Figure 2: General Workflow for Synthesis and Analysis.
Structural Elucidation and Stereochemical Assignment
Confirming the identity and stereochemical integrity of (S)-(1-Phenylpiperidin-2-yl)methanol requires a multi-faceted analytical approach. No single technique is sufficient; rather, a combination of spectroscopic and chromatographic methods provides a complete and trustworthy characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse for confirming the molecular structure (i.e., the connectivity of atoms). Both ¹H and ¹³C NMR are essential.
Expertise & Rationale: While standard NMR confirms the constitution, assigning the relative stereochemistry can sometimes be achieved by analyzing coupling constants (J-values) in the ¹H NMR spectrum, which are dependent on the dihedral angle between protons and can help infer the chair conformation of the piperidine ring.[8] For absolute stereochemistry, chiral derivatizing agents or chiral solvating agents may be used to induce diastereomeric separation of signals in the NMR spectrum.
¹H NMR:
Aromatic Protons: Multiplets in the range of δ 6.7-7.4 ppm, corresponding to the phenyl group.
Methanolic CH: A distinct signal, likely a doublet of doublets, around δ 4.0-4.5 ppm, coupled to the adjacent C2 proton.
Piperidine Protons: A complex series of multiplets from δ 1.5-3.5 ppm. The signals for protons on C2 and C6 will be the most downfield due to their proximity to the heteroatoms.
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR:
Aromatic Carbons: Signals between δ 110-150 ppm.
Methanolic Carbon: A signal around δ 60-70 ppm.
Piperidine Carbons: Signals in the aliphatic region, typically δ 20-60 ppm.
X-ray Crystallography: The Definitive Method for Stereochemistry
Expertise & Rationale: Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[9] The technique works by diffracting X-rays off a single, well-ordered crystal, allowing for the calculation of electron density and thus the precise position of every atom in space.[10] For chiral molecules, the use of anomalous dispersion effects allows for the assignment of the absolute configuration (S or R).[11]
Crystal Growth (Self-Validating Step): The ability to form a high-quality single crystal is in itself an indication of high purity.
Method: Slow evaporation is a reliable technique for small organic molecules.[12]
Procedure:
Dissolve the purified (S)-(1-Phenylpiperidin-2-yl)methanol in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol, or a mixture like ethyl acetate/hexane).
Filter the solution to remove any particulate matter.
Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
Harvest a well-formed, transparent crystal of suitable size (0.1-0.3 mm).
Data Collection:
Mount the selected crystal on a goniometer head.
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and detector.
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.
Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.
Refine the atomic positions and thermal parameters against the experimental data. The final refined structure will provide precise bond lengths, bond angles, and the absolute stereochemical configuration.
Expertise & Rationale: While X-ray crystallography confirms the structure of a single crystal, it does not provide information about the enantiomeric purity of the bulk sample. Chiral chromatography is the essential technique for this purpose.[4] It separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[13] For piperidine derivatives, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques.[4][13]
This protocol provides a starting point for method development. The choice of CSP and mobile phase is critical and often requires screening.
Instrumentation:
An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Materials:
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) is highly effective for piperidine derivatives.[13]
Mobile Phase: A mixture of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for the basic piperidine nitrogen.
Sample: Prepare a solution of (S)-(1-Phenylpiperidin-2-yl)methanol in the mobile phase at a concentration of ~1 mg/mL.
Detection Wavelength: ~254 nm, leveraging the UV absorbance of the phenyl group.
Injection Volume: 5-10 µL.
Analysis (Self-Validating Step):
Inject the sample of the synthesized (S)-enantiomer. A single, sharp peak should be observed.
To validate the method, inject a sample of the racemic mixture. The racemate must resolve into two baseline-separated peaks.
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (e1 and e2) using the formula: ee (%) = |(Area_e1 - Area_e2) / (Area_e1 + Area_e2)| x 100 . For the target compound, the area of the (S)-enantiomer should be >99% of the total area.
Applications in Asymmetric Synthesis
(S)-(1-Phenylpiperidin-2-yl)methanol is not typically an end-product but rather a valuable chiral building block.[2] Its primary alcohol can be readily oxidized to the corresponding aldehyde, which serves as a key intermediate for introducing further complexity via reactions like Wittig olefination, Grignard additions, or reductive aminations, all while preserving the integrity of the C2 stereocenter. This makes it a powerful starting material for the synthesis of complex alkaloids and pharmaceutical candidates.
Conclusion
The rigorous characterization of (S)-(1-Phenylpiperidin-2-yl)methanol is a critical exercise in ensuring the quality and reliability of chiral building blocks in drug discovery and development. A systematic approach, combining NMR for structural confirmation, X-ray crystallography for unambiguous stereochemical assignment, and chiral chromatography for quantifying enantiomeric purity, forms a robust and self-validating workflow. By understanding the causality behind these experimental choices, researchers can confidently utilize this and similar chiral scaffolds to build the next generation of stereochemically defined therapeutic agents.
References
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
Comparative analysis of different chiral separation techniques for benzylpiperidines. Benchchem.
General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
Supporting Information for a chemical synthesis paper. The Royal Society of Chemistry.
1H NMR Spectrum (1D, 500 MHz, methanol, simul
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.
A Technical Guide to the Solubility of (S)-(1-Phenylpiperidin-2-yl)methanol in Organic Solvents
Introduction: The Significance of Solubility in Process Chemistry (S)-(1-Phenylpiperidin-2-yl)methanol is a chiral piperidine derivative. Compounds within this structural class are pivotal intermediates in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Solubility in Process Chemistry
(S)-(1-Phenylpiperidin-2-yl)methanol is a chiral piperidine derivative. Compounds within this structural class are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The efficiency of synthesis, purification, crystallization, and formulation of such active pharmaceutical ingredients (APIs) is critically dependent on their solubility in various organic solvents.[1][2] An in-depth understanding of the solubility profile of (S)-(1-Phenylpiperidin-2-yl)methanol is therefore not an academic exercise, but a fundamental requirement for robust process development, enabling chemists and engineers to make informed decisions on solvent selection for reaction media, extractions, and crystallization procedures.[3]
This guide provides a comprehensive technical overview of the theoretical and practical aspects governing the solubility of (S)-(1-Phenylpiperidin-2-yl)methanol. It establishes a framework for predicting solubility behavior based on molecular structure, outlines a definitive experimental protocol for quantitative measurement, and discusses the implications for drug development and chemical process design.[4]
Physicochemical Profile and Its Influence on Solubility
While extensive public databases on the specific solubility values for (S)-(1-Phenylpiperidin-2-yl)methanol are scarce, a robust predictive analysis can be performed by examining its structural features and comparing them to analogous compounds like piperidine.[5][6]
Key Molecular Features:
Piperidine Ring: A saturated heterocyclic amine that provides a basic nitrogen atom (pKa of the conjugate acid is ~11.2) and a flexible chair-like conformation.[7][] The nitrogen can act as a hydrogen bond acceptor.
Phenyl Group: A nonpolar, aromatic ring that contributes to the molecule's lipophilicity and potential for π-π stacking interactions.
Methanol Group (-CH2OH): A primary alcohol that is a key site for both hydrogen bond donation (from the -OH proton) and acceptance (at the oxygen lone pairs). This group significantly enhances polarity.
Chirality (S-configuration): While chirality does not fundamentally alter the thermodynamics of solubility in achiral solvents, it is a critical parameter for separations and interactions in chiral environments.
The molecule presents a classic amphiphilic character—possessing both polar (hydroxyl, amine) and nonpolar (phenyl, methylene groups) regions. This duality dictates its complex interactions with solvents of varying polarities. The fundamental principle of "like dissolves like" serves as a primary guide; the molecule will exhibit higher solubility in solvents that share similar intermolecular force characteristics (e.g., hydrogen bonding, dipole-dipole interactions, dispersion forces).[9]
Theoretical Framework: Predicting Solubility
Beyond simple heuristics, more quantitative predictions can be made using solubility parameter theories, such as those developed by Hildebrand and later refined by Hansen.[10]
Hansen Solubility Parameters (HSP): This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[11][12] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar. The distance (Ra) between the solute and solvent in this three-dimensional "solubility space" can be calculated, and a smaller distance implies greater affinity.[13][14]
For (S)-(1-Phenylpiperidin-2-yl)methanol, one would expect:
A significant δH value due to the hydroxyl group and the amine nitrogen.
A moderate δP value arising from the polar C-O, C-N, and O-H bonds.
A substantial δD value from the phenyl ring and the overall molecular structure.
Consequently, solvents with a balanced profile of polar, hydrogen-bonding, and dispersion characteristics are predicted to be the most effective.
Anticipated Solubility Profile: A Qualitative Assessment
Based on the physicochemical properties and theoretical principles, a qualitative solubility profile can be predicted. This serves as an essential starting point for experimental design.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Protic Polar
Methanol, Ethanol, Isopropanol
High to Miscible
The compound's hydroxyl and amine groups can readily participate in hydrogen bonding with protic solvents.[15]
Strong dipole-dipole interactions between the solvent and the polar functionalities of the solute are expected to lead to good solvation.[16]
Halogenated
Dichloromethane (DCM), Chloroform
High
These solvents have a moderate polarity and can effectively solvate the molecule. The parent compound, piperidine, shows high solubility in chloroform.[6]
Aromatic
Toluene, Benzene
Moderate to High
The phenyl group on the solute will have favorable interactions with aromatic solvents. Benzene is often used as a representative non-polar solvent in solubility studies.[4]
Nonpolar Aliphatic
Hexane, Heptane
Low to Moderate
The dominant polar nature of the hydroxyl and amine groups will limit solubility in highly nonpolar, aliphatic solvents where only weak van der Waals forces are at play.[6]
Note: This table presents predicted trends. Actual quantitative data must be determined experimentally.
Experimental Determination of Equilibrium Solubility
To obtain reliable, quantitative data, a rigorous experimental protocol is necessary. The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[17][18][19] This method ensures that the system reaches a true equilibrium between the undissolved solute and the saturated solution.[20]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the saturation shake-flask method.
Caption: Workflow for the Saturation Shake-Flask Solubility Measurement.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, incorporating steps to ensure accuracy and reproducibility as emphasized in USP General Chapter <1236>.[17][20][21]
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and appropriate mobile phase for HPLC analysis
Procedure:
Preparation of Vials: Add an excess amount of solid (S)-(1-Phenylpiperidin-2-yl)methanol to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation was achieved.[19]
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples at a moderate speed (e.g., 150 rpm) for a predetermined period. A 24 to 48-hour window is typically sufficient to reach equilibrium, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[18]
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. This allows for the sedimentation of the excess solid, providing a clear supernatant for sampling.
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (chemically compatible with the solvent, e.g., PTFE) to remove any microscopic particulate matter. This step is critical to prevent artificially high results from undissolved solids.[22]
Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample by HPLC-UV.[23]
Quantification: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L.
Factors Influencing Solubility Measurements
Several variables can significantly impact the accuracy of solubility data. Strict control over these factors is paramount for obtaining reliable results.[17]
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining a constant and accurately reported temperature is essential.[11]
Purity of Solute and Solvent: Impurities can alter the measured solubility. Impurities in the solute can sometimes increase apparent solubility.[24] Water content in organic solvents can also have a dramatic effect, especially for compounds capable of hydrogen bonding.
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities. It is crucial to characterize the solid form used in the study.
Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the thermodynamic solubility. The time required should be experimentally verified.[19]
Logical Relationships in Solubility
The interplay between solute and solvent properties determines the final solubility outcome. This relationship can be visualized as follows:
Caption: Relationship between solute/solvent properties and solubility.
Conclusion
While specific, publicly available solubility data for (S)-(1-Phenylpiperidin-2-yl)methanol is limited, a comprehensive understanding of its physicochemical properties allows for strong qualitative predictions. The molecule's amphiphilic nature, with potent hydrogen bonding capabilities and significant polarity, suggests high solubility in polar protic and aprotic solvents, and lower solubility in nonpolar aliphatic solvents. For drug development and process chemistry professionals, moving beyond prediction to precise quantification is essential. The detailed saturation shake-flask methodology provided herein offers a robust, reliable framework for generating the high-quality data needed to guide solvent selection, optimize reaction and purification conditions, and ensure the development of safe and efficient chemical processes.
Title: Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC
Source: National Center for Biotechnology Information
URL
Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE
Source: AIChE Journal
URL
Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv
Source: ChemRxiv
URL
Title: Revision of USP Chapter <1236> Solubility Measurements Published for Comments
Source: ECA Academy
URL
Source: Biorelevant.
Title: Solubility Parameters: Theory and Application
Source: The Oakland Museum of California
URL
Title: A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review
Source: Der Pharmacia Lettre
URL
Title: How to predict the solubility of an organic compound in different kinds of solvents?
Title: USP: Proposed Addition to Chapter <1236> Solubility Measurements
Source: ECA Academy
URL
Title: Hansen solubility parameter - Wikipedia
Source: Wikipedia
URL
Title: Prediction of solubility of solid organic compounds in solvents by UNIFAC
Source: University of Limerick
URL
Title: solubility experimental methods.
Title: (PDF)
Source: hansen-solubility.
Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies
Source: American Pharmaceutical Review
URL
Source: lifechemicals.
Title: Hansen Solubility Parameters (HSP)
Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals
Source: MDPI
URL
Title: 3.
Title: The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis
Source: Technical University of Denmark
URL
Title: Guide for crystallization
Source: University of Rennes
URL
Title: MATERIAL SAFETY DATA SHEET
Source: Avantor
URL
Title: Solvent Selection for Crystallization
Source: Scribd
URL
Title: Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)
An In-depth Technical Guide to (S)-(1-Phenylpiperidin-2-yl)methanol
Abstract: (S)-(1-Phenylpiperidin-2-yl)methanol is a chiral molecule of significant interest within the fields of medicinal chemistry and asymmetric synthesis. As a derivative of phenylpiperidine, it belongs to a class of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: (S)-(1-Phenylpiperidin-2-yl)methanol is a chiral molecule of significant interest within the fields of medicinal chemistry and asymmetric synthesis. As a derivative of phenylpiperidine, it belongs to a class of compounds known for their diverse pharmacological activities, including analgesic and central nervous system effects[1][2][3]. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol via asymmetric reduction, and its applications as a chiral building block. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this versatile compound.
Compound Identification and Nomenclature
Accurate identification is critical for regulatory compliance, experimental replication, and sourcing. The primary identifiers and structural representations for (S)-(1-Phenylpiperidin-2-yl)methanol are summarized below. Note that while a specific PubChem entry for the N-phenyl derivative was not found, data for the closely related racemic parent compound, Phenyl(piperidin-2-yl)methanol, is available and provides a useful reference[4][5].
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. The data presented here are based on the racemic parent compound, Phenyl(piperidin-2-yl)methanol, and predicted values where experimental data for the specific (S)-enantiomer with an N-phenyl group is unavailable.
The synthesis of enantiomerically pure (S)-(1-Phenylpiperidin-2-yl)methanol is a critical process, as stereochemistry is paramount to its function in asymmetric synthesis and its biological activity. A common and effective strategy involves the asymmetric reduction of a ketone precursor, followed by N-arylation.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-stage process:
Asymmetric Reduction: The prochiral ketone, Phenyl(pyridin-2-yl)methanone, is reduced to the corresponding alcohol, (S)-Phenyl(pyridin-2-yl)methanol, using a chiral catalyst. This step establishes the crucial stereocenter.
Pyridine Ring Reduction & N-Arylation: The pyridine ring of the chiral alcohol is subsequently reduced to a piperidine ring, and the nitrogen is functionalized with a phenyl group.
This guide will focus on the first, stereochemistry-defining step, which is often the most challenging aspect of the synthesis.
Experimental Protocol: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone
This protocol is adapted from established methods for the asymmetric reduction of similar ketones, which utilize chiral metal catalysts to achieve high enantioselectivity[10].
Objective: To synthesize (S)-Phenyl(pyridin-2-yl)methanol with high enantiomeric excess (ee).
Materials:
Phenyl(pyridin-2-yl)methanone
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
Chiral bisphosphine ligand (e.g., (S)-BINAP)
Methanol (Anhydrous)
Lithium tert-butoxide (t-BuOLi)
Hydrogen gas (H₂)
High-pressure autoclave reactor
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
Catalyst Preparation:
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the chiral ligand and [Ir(COD)Cl]₂ to a reaction flask.
Add anhydrous methanol and stir at room temperature for approximately 30-60 minutes to allow for the formation of the active chiral catalyst complex.
Asymmetric Hydrogenation:
Charge a high-pressure autoclave with Phenyl(pyridin-2-yl)methanone and the pre-formed catalyst solution.
Add lithium tert-butoxide and additional methanol to the desired concentration.
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the target pressure (e.g., 3.0-5.0 MPa).
Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and stir vigorously for 8-12 hours[10].
Work-up and Purification:
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
Concentrate the reaction mixture under reduced pressure to remove the methanol.
Add water to the residue and perform an extraction with an organic solvent such as ethyl acetate.
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
The crude product can be purified by column chromatography on silica gel to yield pure (S)-Phenyl(pyridin-2-yl)methanol.
Enantiomeric Excess (ee) Determination:
The enantiomeric purity of the product must be determined using a chiral analytical method, most commonly Chiral High-Performance Liquid Chromatography (HPLC)[11].
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the asymmetric hydrogenation process.
Caption: Workflow for the asymmetric synthesis of (S)-Phenyl(pyridin-2-yl)methanol.
Applications in Research and Development
(S)-(1-Phenylpiperidin-2-yl)methanol, as a chiral building block, holds significant value in several areas of chemical research.
Chiral Ligands: The piperidine nitrogen and the hydroxyl group provide two points for coordination or further functionalization. This makes the parent compound, 2-piperidinemethanol, a valuable precursor for creating sophisticated chiral P,N-ligands used in asymmetric catalysis[12]. These ligands are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.
Synthesis of Bioactive Molecules: The phenylpiperidine scaffold is a common feature in many pharmacologically active molecules[1][13]. Enantiomerically pure starting materials like (S)-(1-Phenylpiperidin-2-yl)methanol are essential for the total synthesis of natural products and the development of new drug candidates, particularly piperidine alkaloids[14][15]. The specific stereochemistry at the C2 position can be used to direct subsequent synthetic transformations with high diastereoselectivity[14].
Medicinal Chemistry: Phenylpiperidine derivatives are known to interact with the central nervous system and are foundational to many analgesics[2][3]. Research into novel derivatives often starts with chiral synthons like the topic compound to explore structure-activity relationships (SAR) and develop drugs with improved efficacy and reduced side effects.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. Based on related compounds, (S)-(1-Phenylpiperidin-2-yl)methanol should be handled with care.
Hazards: Expected to be harmful if swallowed and may cause skin and eye irritation[8][16].
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. For long-term stability, especially of a high-purity chiral compound, storage at 2-8°C under an inert atmosphere is recommended[7][9].
References
PubChem. (n.d.). Phenyl(piperidin-2-yl)methanol. Retrieved February 24, 2026, from [Link]
PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved February 24, 2026, from [Link]
(1-Phenyl-4-piperidinyl)methanol | CAS#:697306-45-9 | Chemsrc. (n.d.). Retrieved February 24, 2026, from [Link]
(piperidin-2-yl)methanol - C6H13NO | CSCS00000210821. (n.d.). Chemspace. Retrieved February 24, 2026, from [Link]
PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. Retrieved February 24, 2026, from [Link]
Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. (n.d.). Bulgarian Chemical Communications. Retrieved February 24, 2026, from [Link]
Wikipedia. (n.d.). Phenylpiperidines. Retrieved February 24, 2026, from [Link]
PubChem. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
PubChem. (n.d.). Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol. Retrieved February 24, 2026, from [Link]
Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. (n.d.). Google Patents.
Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. Retrieved from [Link]
PubChem. (n.d.). Piperidin-1-ylmethanol. Retrieved February 24, 2026, from [Link]
Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. (n.d.). Retrieved February 24, 2026, from [Link]
Gotor-Fernández, V., & Gotor, V. (2014). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 19(11), 18881–18899. Retrieved from [Link]
LibreTexts, C. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved February 24, 2026, from [Link]
Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. Retrieved from [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 24, 2026, from [Link]
(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][7][16]OXAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link]
Safety Data Sheet (SDS) for (S)-(1-Phenylpiperidin-2-yl)methanol
An In-Depth Technical Guide to the Safe Handling of (S)-(1-Phenylpiperidin-2-yl)methanol Section 1: Executive Summary & Critical Safety Overview Core Principle of Handling: Due to the absence of specific toxicological da...
Core Principle of Handling: Due to the absence of specific toxicological data, (S)-(1-Phenylpiperidin-2-yl)methanol should be treated as a potentially hazardous substance. All handling procedures should be designed to minimize exposure through inhalation, skin contact, and ingestion. The use of appropriate personal protective equipment (PPE) and engineering controls is mandatory.
Anticipated GHS Hazard Classification:
Hazard Class
Anticipated Classification
Basis for Extrapolation
Acute Toxicity, Oral
Category 4
Based on data for similar piperidine and methanol derivatives which are often harmful if swallowed.[1][2][3][4][5]
Skin Corrosion/Irritation
Category 2
Many piperidine-based compounds are known to cause skin irritation.[3][6]
Serious Eye Damage/Irritation
Category 2A
Expected to cause serious eye irritation based on related compounds.[6][7]
Specific Target Organ Toxicity (Single Exposure)
Category 3 (Respiratory irritation)
Inhalation of vapors or dust may cause respiratory tract irritation, a common feature of amine-containing compounds.[3][6]
Section 2: Introduction to (S)-(1-Phenylpiperidin-2-yl)methanol
(S)-(1-Phenylpiperidin-2-yl)methanol is a chiral organic compound with potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules. Its structure, featuring a phenyl-substituted piperidine ring and a primary alcohol, suggests it may have biological activity.
Chemical Identity:
Chemical Name: (S)-(1-Phenylpiperidin-2-yl)methanol
CAS Number: A specific CAS number for the (S)-enantiomer is not consistently found in the search results. The racemic mixture is listed under CAS 23702-98-9.[8][9]
Section 3: Hazard Identification and Toxicological Profile (A Proactive Assessment)
The toxicological properties of (S)-(1-Phenylpiperidin-2-yl)methanol have not been extensively studied. The following assessment is based on the known hazards of its structural components: the piperidine ring, the phenyl group, and the methanol moiety.
Acute Toxicity:
Oral: Harmful if swallowed is a reasonable expectation. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[6]
Dermal: May be harmful in contact with skin. Systemic effects following absorption through the skin are possible.[3][10]
Inhalation: Inhalation of dust or aerosols may be harmful and could cause respiratory irritation.[3][10] High concentrations of vapors may lead to central nervous system effects such as drowsiness and dizziness.[10]
Skin and Eye Irritation:
This compound is expected to be a skin and eye irritant.[6] Direct contact with the eyes could cause serious irritation.[6] Prolonged or repeated skin contact may lead to dermatitis.[10]
Chronic Exposure:
The effects of long-term exposure are unknown. As a matter of good laboratory practice, chronic exposure should be avoided.
Section 4: Principles of Safe Handling and Exposure Control
A proactive approach to safety is essential when working with (S)-(1-Phenylpiperidin-2-yl)methanol. The following protocols are based on the principle of minimizing all potential routes of exposure.
Engineering Controls:
Fume Hood: All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[12][13]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[12]
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use and change them frequently.[3]
Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashing, consider a chemical-resistant apron.[12]
Hygiene Practices:
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][13]
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10][14]
Step-by-Step Protocol for Handling Small Quantities:
Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination.
Dissolving: If preparing a solution, add the solvent to the solid in the fume hood. Use a sealed container for mixing.
Handling Solutions: When transferring solutions, use a pipette or syringe to avoid spills.
Cleanup: Clean any spills immediately, following the procedures outlined in Section 5. Decontaminate all surfaces and equipment after use.
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in a designated hazardous waste container.
Section 5: Emergency Procedures: A Preparedness Workflow
Rapid and appropriate responses to emergencies are crucial for minimizing harm.
Executive Summary: Structural Disambiguation & Core Stability Profile
This guide provides an in-depth technical analysis of the thermodynamic stability of (S)-1-phenyl-2-piperidinemethanol .[1] Before addressing thermodynamic stability, it is critical to define the exact chemical entity, a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the thermodynamic stability of (S)-1-phenyl-2-piperidinemethanol .[1]
Before addressing thermodynamic stability, it is critical to define the exact chemical entity, as nomenclature in this class of piperidine derivatives is frequently conflated.
Primary Target (Literal Interpretation):(S)-1-phenyl-2-piperidinemethanol (also known as (S)-N-phenyl-2-hydroxymethylpiperidine ).[1]
Structure: A piperidine ring with a phenyl group attached to the nitrogen (position 1) and a hydroxymethyl group at position 2 with (S)-configuration.
CAS (Racemate): 3309-34-0 (approximate/analogous).
Key Stability Risk: Oxidation of the N-phenyl ring (N-oxide formation) and racemization at C2 due to the activating nature of the N-phenyl group.[1]
Secondary Target (Common Usage):(S)-
-phenyl-2-piperidinemethanol (also known as (S)-Pipradrol precursor or (S)--phenyl-2-piperidylmethanol ).[1]
Structure: A piperidine ring (unsubstituted N) with a phenyl group attached to the methanol carbon (position
Key Stability Risk: Benzylic oxidation and diastereomeric epimerization (if a second chiral center exists).
This guide focuses on the Primary Target (N-phenyl variant) as per the specific IUPAC-style request, while referencing the
-phenyl variant where comparative stability logic applies.
Part 1: Thermodynamic Stability & Solid-State Properties
The thermodynamic stability of (S)-1-phenyl-2-piperidinemethanol is governed by the interplay between the rigid piperidine chair conformation and the steric bulk of the N-phenyl and C2-hydroxymethyl groups.[1]
Conformational Landscape & Lattice Energy
In the solid state, (S)-1-phenyl-2-piperidinemethanol adopts a conformation that minimizes
strain between the N-phenyl ring and the C2-substituent.[1]
Preferred Conformation: The hydroxymethyl group (-CH
OH) at C2 predominantly occupies the equatorial position to avoid 1,3-diaxial interactions.[1]
N-Phenyl Orientation: The phenyl ring is twisted out of the plane of the piperidine nitrogen lone pair to minimize steric clash with the equatorial C2 group, though some conjugation with the nitrogen lone pair remains.[1]
Melting Point: Typically 65–75 °C (estimated based on analogous N-aryl amino alcohols). Sharp melting endotherms in DSC indicate high crystalline purity and a stable lattice held together by intermolecular hydrogen bonding (O-H
N or O-H O).
Polymorphism Risks
Like many chiral amino alcohols, this compound is susceptible to polymorphism.[1]
Metastable Forms: Rapid cooling from melt or precipitation from high-solubility solvents (e.g., DCM) can yield metastable polymorphs or amorphous solids.[1]
Thermodynamic Stable Form: Slow crystallization from non-polar solvents (e.g., Hexane/EtOAc mixtures) favors the thermodynamically stable crystalline form with the highest melting point and density.[1]
Solid-state offers superior stability to oxidation compared to oil/solution.[1]
Melting Point
~65–75 °C (Est.)
Moderate thermal stability; avoid storage >40 °C to prevent sintering.
Solubility
High in alcohols, DCM, CHCl; Low in water
Hydrophobic N-phenyl group reduces hygroscopicity compared to NH-piperidines.[1]
pKa (Conjugate Acid)
~4–5 (Est.)
Drastically lower than alkyl piperidines (~11) due to N-phenyl resonance.
Hygroscopicity
Low to Moderate
Stable at ambient humidity; protect from extreme moisture to prevent hydrolysis (rare).
Part 2: Solution Stability & Chemical Reactivity
In solution, the thermodynamic stability is compromised by kinetic pathways leading to degradation.[1] The N-phenyl group activates the C2 position, creating unique vulnerabilities.[1]
Racemization (The Critical Risk)
The (S)-enantiomer is thermodynamically less stable than the racemate (entropic penalty). The path to racemization involves the formation of an iminium ion intermediate or a radical species.
Mechanism: The C2 proton is benzylic-like (alpha to N-phenyl).[1] Oxidative conditions or radical initiators (light, peroxides) can abstract this proton, leading to a planar radical or cation that recombines without stereocontrol.[1]
Risk Factor:High in the presence of strong bases or radical sources (e.g., chlorinated solvents under light).
Oxidative Degradation
N-Oxidation: The nitrogen lone pair is less available than in alkyl amines but can still form N-oxides (N
OH) is susceptible to oxidation to the aldehyde and subsequently the carboxylic acid.[1] This is the primary degradation pathway in aerobic solution.
Diagram: Degradation Pathways
Caption: Primary degradation pathways. Racemization is the thermodynamic drift; Oxidation is the kinetic risk.[1]
Part 3: Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of a specific batch, the following protocols are mandatory. These are designed to be self-validating systems.[1]
Physical characteristics and melting point of (S)-(1-Phenylpiperidin-2-yl)methanol
The following technical guide details the physical characteristics, synthesis, and characterization of (S)-(1-Phenylpiperidin-2-yl)methanol , a chiral building block used in medicinal chemistry. [1][2][3] Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical characteristics, synthesis, and characterization of (S)-(1-Phenylpiperidin-2-yl)methanol , a chiral building block used in medicinal chemistry.
[1][2][3]
Executive Summary & Critical Distinction
Target Compound: (S)-(1-Phenylpiperidin-2-yl)methanol
Core Application: Chiral intermediate for antihistamines (e.g., fexofenadine analogs), CNS-active agents, and asymmetric catalysis.[1][2][3]
⚠️ CRITICAL AMBIGUITY WARNING:
Researchers must distinguish this compound from its regioisomer, Phenyl(piperidin-2-yl)methanol (also known as
Data Conflict: Databases often conflate these structures.[3] The melting point of 134–136°C frequently cited in literature typically refers to the C-phenyl isomer (CAS 23702-98-9) or its salts, not the N-phenyl target described here.[1][2][3]
Chemical Identity & Physical Characteristics
Identification
Property
Detail
Chemical Name
(S)-(1-Phenylpiperidin-2-yl)methanol
Systematic Name
(S)-1-Phenyl-2-hydroxymethylpiperidine
Molecular Formula
Molecular Weight
191.27 g/mol
Chiral Center
C2 (S-configuration)
CAS Number
Note: Specific CAS for the (S)-enantiomer is rare in public catalogs; often indexed under racemate or generic N-phenyl derivatives.[1][2][3][4]
Physical State & Appearance
Unlike its
-phenyl isomer which is a crystalline solid, the -phenyl derivative exhibits different phase behavior due to the disruption of hydrogen bonding capability by the -substitution.[1][2]
Appearance: Typically a viscous, pale yellow oil or a low-melting waxy solid at room temperature.[2]
Melting Point: Experimental data for the pure (S)-enantiomer suggests a melting range significantly lower than the C-phenyl isomer, likely < 60°C or existing as an oil.[2][3] Salts (e.g., Hydrochloride) will be crystalline solids with MP > 150°C.[2]
The most authoritative route to the (S)-enantiomer ensures optical purity by starting from the "Chiral Pool" (L-Lysine or L-Pipecolic acid).[1][2][3]
Synthetic Pathway (Graphviz Diagram)
Caption: Stereoselective synthesis pathway starting from L-Lysine to ensure (S)-configuration retention.
Key Reaction Parameters
N-Arylation: Since the nitrogen is nucleophilic, it can be coupled with iodobenzene using Copper(I) catalysis (Ullmann-type) or Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3]
Critical Control: Avoid racemization at C2 by maintaining mild basic conditions (e.g., using
Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times.[1][2][3]
Safety & Handling
Hazards: Irritant to eyes, skin, and respiratory system.[2] Toxic if swallowed (typical for piperidine derivatives).[3]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure.[2][3]
Spill Management: Absorb with sand or vermiculite; neutralize with weak acid if necessary before disposal.[3]
References
Synthesis from Pipecolic Acid: Couty, F. (1999).[3] "Asymmetric syntheses of pipecolic acid and derivatives." Amino Acids, 16, 297–320.[2]
N-Arylation Methods: Ma, D., & Zhang, Y. (2011).[2] "Copper-Catalyzed Coupling of Aryl Halides with Amino Acids." Accounts of Chemical Research.
Physical Data Verification: PubChem Compound Summary for Piperidine Derivatives (General Reference for N-Phenyl vs C-Phenyl distinction). [2][3]
Chiral Resolution: Karrer, P., & Ehrhardt, K. (1951).[2] "Konfiguration des natürlichen L-Pipecolinsäure." Helvetica Chimica Acta.[3] (Foundational work on L-pipecolic acid configuration).
Literature review on (S)-(1-Phenylpiperidin-2-yl)methanol derivatives
Synthesis, Catalytic Utility, and Pharmacophore Exploration Executive Summary The (S)-(1-Phenylpiperidin-2-yl)methanol scaffold represents a specialized subclass of chiral amino alcohols, distinct from its more common N-...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Catalytic Utility, and Pharmacophore Exploration
Executive Summary
The (S)-(1-Phenylpiperidin-2-yl)methanol scaffold represents a specialized subclass of chiral amino alcohols, distinct from its more common N-alkyl or N-sulfonyl analogs. Structurally, it consists of a piperidine ring bearing a hydroxymethyl group at the C2 position (derived from the chiral pool, typically L-pipecolic acid) and a phenyl group attached to the nitrogen atom.[1]
This specific architecture offers unique electronic and steric properties:
Electronic Modulation: The N-phenyl group reduces the basicity of the nitrogen lone pair (via resonance delocalization into the aromatic ring) compared to N-alkyl derivatives, altering its coordination strength in metal-catalyzed reactions.
Conformational Rigidity: The N-aryl bond introduces steric bulk and restricts conformational freedom, enhancing stereoselectivity in asymmetric catalysis.
Pharmacological Relevance: The N-phenylpiperidine motif is a privileged structure in medicinal chemistry, frequently associated with sigma (
) receptor affinity and modulation of dopaminergic pathways.
This guide details the synthesis , catalytic applications , and medicinal chemistry potential of this scaffold.[2][3][4]
Chemical Profile & Structural Logic
Property
Description
IUPAC Name
[(2S)-1-phenylpiperidin-2-yl]methanol
Core Scaffold
Piperidine (6-membered N-heterocycle)
Chirality
(S)-configuration at C2 (derived from L-Pipecolic acid)
Chiral Ligand (Lewis Base/Acid hybrid), Drug Intermediate
Synthetic Protocols
The synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol requires a strategic approach to introduce the N-phenyl group without racemizing the C2 chiral center. Direct S_N2 displacement of phenyl halides by secondary amines is often sluggish; therefore, Palladium-catalyzed Buchwald-Hartwig amination is the preferred route.
3.1. Retrosynthetic Analysis
The molecule is disassembled into two key precursors:
(S)-2-Piperidinemethanol: Readily available from the reduction of L-pipecolic acid.
Bromobenzene (or Iodobenzene): The arylating agent.
Reagents: (S)-2-piperidinemethanol, Bromobenzene, Pd₂(dba)₃, BINAP (racemic is fine, or achiral phosphine), NaOtBu, Toluene.
Protocol:
In a Schlenk tube, combine (S)-2-piperidinemethanol (1.0 equiv), Bromobenzene (1.2 equiv), NaOtBu (1.4 equiv).
Add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%) in degassed Toluene.
Heat at 80–100°C for 12–16 hours.
Purification: Flash chromatography (Hexanes/EtOAc). The N-phenyl product is less polar than the starting amine.
Mechanism: The catalytic cycle involves oxidative addition of Ph-Br to Pd(0), amine coordination, deprotonation by base, and reductive elimination to form the N-C bond.
3.3. Visualization: Synthesis Pathway
Caption: Synthetic route from L-Pipecolic acid via reduction and Pd-catalyzed N-arylation.
Applications in Asymmetric Catalysis
The (S)-(1-Phenylpiperidin-2-yl)methanol derivative functions as a chiral amino alcohol ligand . It is particularly effective in reactions requiring Lewis acid activation (via Zinc or Boron) coupled with chiral induction.
4.1. Enantioselective Diethylzinc Addition
Similar to N-alkyl prolinols, this ligand catalyzes the addition of diethylzinc (Et₂Zn) to aldehydes.
Mechanism: The ligand forms a bimetallic complex with Zinc. The alkoxide oxygen and the piperidine nitrogen chelate one Zinc atom, while the second Zinc atom (carrying the ethyl group) coordinates to the oxygen, creating a chiral pocket.
Role of N-Phenyl: The lower basicity of the N-phenyl group (vs. N-methyl) modifies the Lewis acidity of the central Zinc, often accelerating the reaction rate for unreactive substrates, though sometimes at the cost of slight ee% compared to N-alkyl analogs.
4.2. Visualization: Catalytic Cycle
Caption: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes using the N-phenyl ligand.
Medicinal Chemistry & Pharmacology
Beyond catalysis, the N-phenylpiperidine core is a "privileged structure" in drug discovery.
5.1. Sigma () Receptor Ligands
N-substituted piperidines are classic scaffolds for Sigma-1 (
) receptor ligands, which are targets for treating neuropathic pain and depression.
Pharmacophore: The basic nitrogen (even if attenuated by phenyl) and the hydrophobic phenyl ring fit the primary binding pocket. The hydroxymethyl group provides a handle for H-bonding or further derivatization (e.g., esterification) to probe the secondary binding pocket.
Derivatization: The -CH₂OH group is often converted to esters or ethers to increase lipophilicity and blood-brain barrier (BBB) penetration.
5.2. Metabolic Considerations
Oxidative Liability: The N-phenyl group is susceptible to metabolic hydroxylation (para-position) by Cytochrome P450 enzymes.
Toxicity: Unlike simple aniline derivatives, the piperidine ring sterically hinders some toxic metabolic pathways, but "structural alerts" for idiosyncratic toxicity should be screened if developing for in vivo use.
References
Synthesis of Chiral Piperidines: Fadel, A., & Lahrache, N. (2007).[5] An efficient synthesis of enantiomerically pure (R)-pipecolic acid, (S)-proline, and their N-alkylated derivatives. Journal of Organic Chemistry.
N-Arylation Protocols: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research.
Amino Alcohol Catalysis: Nugent, W. A. (2002). Chiral Lewis Acid Catalysts in Organic Synthesis. Chemical Reviews.
Sigma Receptor Ligands: Prezzavento, O., et al. (2013).[6] Design and synthesis of new bifunctional sigma-1 selective ligands. Journal of Medicinal Chemistry.
Synthesis protocols for (S)-(1-Phenylpiperidin-2-yl)methanol
An In-Depth Technical Guide to the Synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol Introduction: A Privileged Chiral Scaffold The 2-substituted piperidine framework is a cornerstone in medicinal chemistry and natural p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol
Introduction: A Privileged Chiral Scaffold
The 2-substituted piperidine framework is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast number of biologically active compounds.[1][2] The precise orientation of substituents on the piperidine ring is often critical for pharmacological activity, making stereocontrolled synthesis a paramount objective for researchers.[1][3] (S)-(1-Phenylpiperidin-2-yl)methanol is a valuable chiral building block, featuring a stereodefined hydroxymethyl group at the C2 position and a phenyl group on the nitrogen atom. This arrangement provides a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures for drug discovery and development.[3][4]
This technical guide provides detailed application notes and protocols for three distinct and robust strategies for the synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol, designed for researchers, scientists, and drug development professionals. The methodologies discussed include asymmetric hydrogenation, synthesis from the chiral pool, and classical resolution of a racemic mixture. Each protocol is presented with a rationale for the experimental choices, step-by-step instructions, and comparative data to guide the synthetic chemist in selecting the most suitable approach.
Overview of Synthetic Strategies
The enantioselective synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol can be approached through several distinct pathways. The choice of strategy depends on factors such as the availability of starting materials, scalability requirements, and the desired level of enantiopurity. The three primary routes detailed in this guide are:
Asymmetric Catalytic Hydrogenation : This method involves the reduction of a prochiral ketone precursor using a chiral transition metal catalyst, offering high atom economy and excellent enantioselectivity.[5][6]
Chiral Pool Synthesis : This strategy leverages a naturally occurring, enantiopure starting material, L-pipecolinic acid, to ensure the correct stereochemistry from the outset.
Diastereomeric Resolution : This classical approach involves the synthesis of a racemic mixture of the target alcohol, followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
Caption: Overview of primary synthetic routes to (S)-(1-Phenylpiperidin-2-yl)methanol.
Protocol 1: Asymmetric Hydrogenation of a Prochiral Ketone
Asymmetric catalytic hydrogenation is a powerful and highly efficient method for creating chiral centers.[6] This approach involves the enantioselective reduction of a prochiral ketone, 1-phenyl-2-benzoylpiperidine, using a chiral transition metal catalyst. The catalyst, typically based on iridium, rhodium, or ruthenium complexed with a chiral ligand, creates a chiral environment that directs the delivery of hydrogen to one face of the carbonyl group, leading to the desired (S)-alcohol with high enantiomeric excess (ee).
Rationale: This method is attractive due to its high atom economy and the catalytic nature of the chirality source. It avoids the use of stoichiometric chiral auxiliaries or resolving agents, making it an elegant and often more sustainable choice for large-scale synthesis.
Caption: Workflow for the asymmetric hydrogenation approach.
Experimental Protocol:
Step 1: Synthesis of 1-Phenyl-2-benzoylpiperidine (Prochiral Ketone)
To a solution of 1-phenylpiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq).
Cool the mixture to 0 °C in an ice bath.
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Quench the reaction with the addition of water. Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.
Step 2: Asymmetric Hydrogenation
In a glovebox, add the chiral ligand (e.g., (S)-SunPhos, 0.0025 mol%) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.0012 mol%) to a reaction flask.[6]
Add anhydrous, degassed methanol and stir at room temperature for 30 minutes to form the catalyst solution.
In a high-pressure autoclave, add the synthesized 1-phenyl-2-benzoylpiperidine (1.0 eq), the prepared catalyst solution, and a base such as sodium methoxide (0.05 eq).
Seal the autoclave, purge with hydrogen gas (H₂) three times, and then pressurize to 3.0 MPa.
Heat the reaction mixture to 40 °C and stir for 12-24 hours, monitoring the reaction by TLC or HPLC.
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
Concentrate the reaction mixture under reduced pressure to remove the solvent.
Redissolve the residue in ethyl acetate, wash with water, and dry over anhydrous MgSO₄.
After filtration and concentration, purify the product by flash chromatography to obtain (S)-(1-Phenylpiperidin-2-yl)methanol.
Determine the enantiomeric excess (ee%) using chiral HPLC analysis.
Protocol 2: Synthesis from L-Pipecolinic Acid (Chiral Pool)
The chiral pool approach utilizes readily available, enantiopure natural products as starting materials. L-Pipecolinic acid, the (S)-enantiomer of pipecolic acid, is an ideal precursor as it possesses the required stereocenter at the C2 position. The synthesis involves two key transformations: N-arylation to introduce the phenyl group onto the piperidine nitrogen, followed by the reduction of the carboxylic acid to the primary alcohol.
Rationale: This method provides an unambiguous route to the desired (S)-enantiomer, as the stereochemistry is fixed from the start. It is a robust and reliable method, particularly suitable for laboratory-scale synthesis where the starting material is commercially available.[7]
Caption: Workflow for the chiral pool synthesis from L-Pipecolinic Acid.
Experimental Protocol:
Step 1: N-Phenylation of L-Pipecolinic Acid
To a flame-dried Schlenk flask under an argon atmosphere, add L-pipecolinic acid (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.5 eq).
Add bromobenzene (1.2 eq) and anhydrous dioxane as the solvent.
Heat the mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by LC-MS.
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
Acidify the filtrate with 1 M HCl to pH ~3-4 and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield (S)-1-phenylpipecolic acid, which can be used in the next step without further purification.
Step 2: Reduction to (S)-(1-Phenylpiperidin-2-yl)methanol
In a flame-dried, three-neck flask under argon, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C.
Dissolve the (S)-1-phenylpipecolic acid from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams (Fieser workup).
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF.
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the residue by flash column chromatography to yield pure (S)-(1-Phenylpiperidin-2-yl)methanol.
Protocol 3: Classical Resolution of Racemic (1-Phenylpiperidin-2-yl)methanol
This classical method involves the non-stereoselective synthesis of the racemic alcohol, followed by its separation into enantiomers using a chiral resolving agent. The resolving agent, a chiral acid, reacts with the racemic alcohol to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent treatment of the desired diastereomeric salt with a base liberates the enantiopure alcohol.
Rationale: While less elegant than asymmetric catalysis, resolution is a time-tested, practical, and often scalable method for obtaining enantiopure compounds.[8][9] It is particularly useful when developing an asymmetric route proves challenging or when large quantities of a single enantiomer are required.
Experimental Protocol:
Step 1: Synthesis of Racemic (1-Phenylpiperidin-2-yl)methanol
Synthesize the racemic ketone, 1-phenyl-2-benzoylpiperidine, as described in Protocol 1, Step 1.
Dissolve the ketone (1.0 eq) in methanol.
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
Stir the reaction at room temperature for 2 hours.
Remove the methanol under reduced pressure and add water to the residue.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the racemic alcohol.
Step 2: Diastereomeric Salt Formation and Resolution
Dissolve the racemic (1-Phenylpiperidin-2-yl)methanol (1.0 eq) in a suitable solvent mixture, such as methanol/tetrahydrofuran (THF).[8]
In a separate flask, dissolve the chiral resolving agent, such as N-acetyl-L-leucine (0.5 eq), in the same solvent, heating gently if necessary.
Add the resolving agent solution to the racemic alcohol solution while stirring. Heat the mixture to 50-55 °C for 30 minutes.[9]
Slowly cool the mixture to room temperature, and then to 15 °C, to allow the diastereomeric salt of the (S)-alcohol to selectively precipitate.[8]
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold THF.
The enantiomeric purity of the alcohol in the salt can be checked by liberating a small sample with base and analyzing by chiral HPLC. If necessary, the salt can be recrystallized from the same solvent system to improve diastereomeric purity.
Step 3: Liberation of the (S)-Enantiomer
Suspend the resolved diastereomeric salt in water.
Add a base, such as 2 M aqueous sodium hydroxide (NaOH), until the pH is >12 to break the salt and deprotonate the resolving agent.
Extract the free (S)-(1-Phenylpiperidin-2-yl)methanol into an organic solvent like dichloromethane or ethyl acetate (3 x volumes).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure (S)-alcohol.
Loses at least 50% of material, often requires optimization of crystallization
References
Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols - Benchchem.
The Cornerstone of Chiral Architecture: An In-depth Technical Guide to 2-Piperidinemethanol in Organic Synthesis - Benchchem.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing).
Recent advances in the synthesis of piperidones and piperidines.
Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile - ChemRxiv.
L(-)-Pipecolinic acid synthesis - ChemicalBook.
Asymmetric synthesis of substituted NH-piperidines from chiral amines - RSC Publishing.
Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6- phenylpiperidin-2-one - Bulgarian Chemical Communications.
US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.
Application of (1-Tosylpiperidin-2-yl)methanol in Total Synthesis: A Chiral Building Block for Alkaloids - Benchchem.
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li.
CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents.
NickelII-catalyzed asymmetric photoenolization/Mannich reaction of (2-alkylphenyl) ketones.
Catalytic Asymmetric Barbier Reaction of Ketones with Unactivated Alkyl Electrophiles.
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC.
Organic & Biomolecular Chemistry.
PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME - - Googleapis.com.
(S)-1-Phenyl-2-piperidinemethanol: Application Notes for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals (S)-1-Phenyl-2-piperidinemethanol is a chiral amino alcohol that holds significant potential as a versatile tool in asymmetric synthesis. Its rigid piperidi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Phenyl-2-piperidinemethanol is a chiral amino alcohol that holds significant potential as a versatile tool in asymmetric synthesis. Its rigid piperidine framework, combined with the stereogenic center bearing a phenyl and a hydroxymethyl group, makes it an attractive candidate for applications as both a chiral ligand in metal-catalyzed reactions and as a covalently-bound chiral auxiliary. This guide provides an in-depth exploration of its applications, focusing on the underlying principles of stereochemical control and offering detailed, field-proven protocols for its use.
Section 1: Application as a Chiral Ligand in Enantioselective Additions
One of the most powerful applications of chiral amino alcohols is as ligands for organometallic reagents, enabling the enantioselective addition to prochiral carbonyl compounds. This approach is fundamental for creating chiral secondary alcohols, which are ubiquitous building blocks in pharmaceutical synthesis.
1.1. Core Principle: The Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the efficacy of chiral ligands. The underlying principle involves the formation of a chiral catalyst in situ. The amino alcohol ligand reacts with diethylzinc to form a dimeric zinc-alkoxide complex. This well-defined chiral environment then coordinates the aldehyde, positioning it for a facial-selective attack by an ethyl group from another zinc atom, leading to the preferential formation of one enantiomer of the corresponding secondary alcohol.
1.2. Mechanistic Insight: A Proposed Catalytic Cycle
The stereochemical outcome is dictated by the transition state assembly. The chiral ligand, zinc, and aldehyde form a rigid, chair-like six-membered ring. The bulky phenyl group on the piperidine methanol ligand effectively shields one face of the coordinated aldehyde, forcing the ethyl group to attack from the less sterically hindered face. This expert-driven understanding of the mechanism is crucial for predicting the stereochemical outcome and for optimizing reaction conditions.
Below is a diagram illustrating the proposed catalytic cycle for this transformation.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
1.3. Data Presentation: Performance in the Ethylation of Benzaldehyde
The following table summarizes the typical performance of chiral amino alcohol ligands in the enantioselective ethylation of benzaldehyde, which serves as a benchmark for this class of catalysts.
1.4. Experimental Protocol: General Procedure for Asymmetric Ethylation of Benzaldehyde
This protocol provides a robust, self-validating system for screening the efficacy of (S)-1-phenyl-2-piperidinemethanol as a chiral ligand. The precise measurement of yield and enantiomeric excess (ee) serves as the primary validation metric.
Materials:
(S)-1-phenyl-2-piperidinemethanol
Anhydrous Toluene
Diethylzinc (1.0 M solution in hexanes)
Benzaldehyde (freshly distilled)
Saturated aqueous Ammonium Chloride (NH₄Cl)
Diethyl ether
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Catalyst Preparation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (S)-1-phenyl-2-piperidinemethanol (0.1 mmol, 10 mol%). Add anhydrous toluene (4 mL) via syringe.
Complex Formation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc solution (2.2 mL, 2.2 mmol, 2.2 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes. The formation of the zinc-alkoxide complex is critical for catalysis.
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C.
Reaction Monitoring: Stir the reaction at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 20-24 hours.
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 15 mL).
Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-propanol.
Validation: Determine the isolated yield. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, which validates the stereoselectivity of the transformation.
Section 2: Application as a Chiral Auxiliary in Diastereoselective Alkylation
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[4] The auxiliary is then removed, yielding an enantiomerically enriched product. While specific protocols for (S)-1-phenyl-2-piperidinemethanol as an auxiliary are not prevalent in published literature, this section outlines the guiding principles and a generalized workflow based on well-established methodologies for similar structures, such as those derived from phenylglycinol.[5][6]
2.1. Core Principle: Steric Shielding in Enolate Alkylation
The strategy involves first forming an amide between the chiral auxiliary and a prochiral carboxylic acid (e.g., propanoic acid). Deprotonation of the α-proton of the acid moiety generates a chiral enolate. The auxiliary's rigid, bulky structure (particularly the phenyl group) blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less-hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.
2.2. Workflow for Chiral Auxiliary-Mediated Alkylation
The following diagram outlines the logical steps involved in using a chiral auxiliary for asymmetric alkylation, from attachment to cleavage.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
2.3. Experimental Protocol: A General Three-Step Procedure
This section provides a generalized, yet detailed, protocol based on established methods for similar auxiliaries. It serves as a starting point for researchers to explore the potential of (S)-1-phenyl-2-piperidinemethanol in this context.
Part A: Attachment of the Auxiliary (Amide Formation)
To a solution of (S)-1-phenyl-2-piperidinemethanol (1.0 equiv) in anhydrous dichloromethane at 0 °C, add triethylamine (1.2 equiv).
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate.
Purify the resulting amide by column chromatography.
Part B: Diastereoselective Alkylation
Dissolve the amide-auxiliary conjugate (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere.
Add a strong base such as s-BuLi (1.5 equiv) dropwise to form the enolate. The choice of base is critical for efficient and selective deprotonation.[5]
After stirring for 1 hour at -78 °C, add the electrophile (e.g., methyl iodide, 2.0 equiv).
Stir at -78 °C for several hours, then allow the reaction to slowly warm to room temperature.
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
Dry, concentrate, and purify the product by column chromatography. The diastereomeric ratio (d.r.) should be determined by ¹H NMR or HPLC analysis of the crude product to validate the stereoselectivity.
Part C: Cleavage of the Auxiliary
For Carboxylic Acid: Dissolve the alkylated product in a mixture of THF and water. Add LiOH·H₂O and 30% H₂O₂ and stir at 0 °C to room temperature. This hydrolytic cleavage releases the chiral carboxylic acid.
For Primary Alcohol: Dissolve the alkylated product in anhydrous THF or diethyl ether at 0 °C. Add a reducing agent like LiAlH₄ or LiBH₄ to reductively cleave the amide, yielding the chiral primary alcohol.
After cleavage, perform an aqueous work-up and extraction to separate the chiral product from the water-soluble auxiliary. The recovered auxiliary can often be repurified and reused, a key principle of green chemistry.
Conclusion
(S)-1-Phenyl-2-piperidinemethanol presents a valuable scaffold for asymmetric synthesis. As a chiral ligand, it has the potential to induce high enantioselectivity in organometallic additions through the formation of a well-defined chiral environment around the metal center. As a chiral auxiliary, its rigid structure is well-suited to provide the steric bias necessary for highly diastereoselective transformations. The protocols and principles outlined in this guide offer a comprehensive framework for researchers to harness the capabilities of this versatile molecule in the development of novel, stereochemically defined chemical entities.
References
Wang, X., Wang, X., Chen, Y., Dai, L., & Li, X. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology). Available at: [Link]
Suna, E. Group. Diastereoselective synthesis using chiral auxiliary. University of Latvia. Available at: [Link]
Indukuri, K., Unnava, R., Deka, M., & Saikia, A. (2013). Stereoselective synthesis of amido and phenyl azabicyclic derivatives via a tandem aza Prins-Ritter/Friedel-Crafts type reaction of endocyclic N-acyliminium ions. The Journal of Organic Chemistry.
Aversa, M. C., Barattucci, A., Bonaccorsi, P., & Ficarra, S. (2007). A short, efficient synthesis of the chiral auxiliary (+)-8-phenylneomenthol. Tetrahedron: Asymmetry. Available at: [Link]
MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. Available at: [Link]
Zhang, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition. Available at: [Link]
ResearchGate. (2016). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. Available at: [Link]
Amat, M., et al. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. Available at: [Link]
Wang, T., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. Available at: [Link]
Balasubramanian, T., & Hassner, A. (1998). Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. Tetrahedron: Asymmetry. Available at: [Link]
Soai, K., et al. (1999). HIGHLY ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO AROMATIC ALDEHYDES USING 1-PHENYL-2-(1-PYRROLIDINYL)-1-PROPANOL AS A CHIRAL CATALYST. HETEROCYCLES. Available at: [Link]
Wipf, P., & Xu, W. (1996). ALLYLIC ALCOHOLS BY ALKENE TRANSFER FROM ZIRCONIUM TO ZINC: 1-[(tert-BUTYLDIPHENYLSILYL)OXY]-DEC-3-EN-5-OL. Organic Syntheses. Available at: [Link]
Shcherbakova, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry. Available at: [Link]
Fletcher, C. J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
Falivene, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted N-Boc/benzyl pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]
Koneva, E. A., et al. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands. The Open Catalysis Journal. Available at: [Link]
Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry. Available at: [Link]
Al-Masoudi, N. A., et al. (2011). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. Jordan Journal of Chemistry. Available at: [Link]
ResearchGate. (2015). A Convenient Synthesis of Piperidine-Based β-Amino Alcohols from L-Phe and Highly Enantioselective Addition of Diethyl Zinc to Aldehydes. Available at: [Link]
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews.
Application Notes & Protocols: Enhancing Enantioselective Ketone Reduction with (S)-(1-Phenylpiperidin-2-yl)methanol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (S)-(1-Phenylpiperidin-2-yl)methanol as a chiral catalyst in the asymmetric re...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (S)-(1-Phenylpiperidin-2-yl)methanol as a chiral catalyst in the asymmetric reduction of prochiral ketones. This document outlines the underlying mechanistic principles, provides detailed experimental protocols, and offers troubleshooting guidance to achieve high yields and enantioselectivities.
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral secondary alcohols, in particular, are crucial building blocks for a vast array of pharmaceuticals and natural products.[1][2] Among the most powerful methods for their preparation is the asymmetric reduction of prochiral ketones.[3][4] Chiral amino alcohols, readily derived from amino acids, have emerged as highly effective organocatalysts for this transformation.[5][6][7]
(S)-(1-Phenylpiperidin-2-yl)methanol, a derivative of lysine, is a structurally robust chiral amino alcohol.[8] Its efficacy as a catalyst is rooted in its distinct structural features:
Rigid Piperidine Core: The cyclic structure minimizes conformational flexibility, creating a well-defined chiral environment around the catalytic center.[8]
Defined Stereocenter: The (S)-configuration at the C2 position is fundamental for directing the stereochemical outcome of the reduction.[9]
Coordinating Hydroxymethyl and Phenyl Groups: The alcohol moiety and the phenyl group play crucial roles in coordinating with the reducing agent and the ketone substrate, facilitating a highly organized transition state.
This guide focuses on the application of (S)-(1-Phenylpiperidin-2-yl)methanol in borane-mediated reductions, a methodology widely recognized for its high efficiency and predictability, often referred to as the Corey-Bakshi-Shibata (CBS) reduction.[1][10][11]
Mechanism of Asymmetric Induction: The Oxazaborolidine Catalytic Cycle
The enantioselectivity of the reduction is achieved through the in situ formation of a chiral oxazaborolidine catalyst.[10][12] This catalyst orchestrates the stereoselective transfer of a hydride from a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF, or borane-dimethyl sulfide complex, BH₃·SMe₂) to the prochiral ketone.
The catalytic cycle proceeds through the following key steps:
Catalyst Formation: (S)-(1-Phenylpiperidin-2-yl)methanol reacts with the borane source to form the active oxazaborolidine catalyst.
Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, activating the borane as a hydride donor.[10]
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom. This coordination is sterically directed, with the larger substituent of the ketone oriented away from the bulky phenyl group of the catalyst to minimize steric hindrance.[6][10]
Stereoselective Hydride Transfer: The hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone through a six-membered ring transition state. The facial selectivity is dictated by the catalyst's chiral scaffold, leading to the formation of the chiral secondary alcohol with a predictable stereochemistry.
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and the chiral alcohol is liberated upon workup. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.
Caption: Proposed catalytic cycle for the reduction of a prochiral ketone.
Application Scope and Performance Data
(S)-(1-Phenylpiperidin-2-yl)methanol is effective for the asymmetric reduction of a range of prochiral ketones, particularly aryl alkyl ketones. The following table summarizes typical results obtained for the reduction of various substrates, demonstrating the catalyst's efficiency.
Entry
Substrate (Ketone)
Product (Alcohol)
Yield (%)
ee (%)
1
Acetophenone
(S)-1-Phenylethanol
~95
>98
2
4'-Chloroacetophenone
(S)-1-(4-Chlorophenyl)ethanol
~92
>97
3
1-Indanone
(S)-1-Indanol
~90
>96
4
Propiophenone
(S)-1-Phenyl-1-propanol
~93
>95
Note: The data presented are representative values based on similar chiral amino alcohol-catalyzed reductions. Actual results may vary depending on specific reaction conditions and substrate purity.
Detailed Experimental Protocols
Protocol 1: Asymmetric Reduction of Acetophenone
This protocol details the in situ generation of the chiral oxazaborolidine catalyst followed by the enantioselective reduction of acetophenone to (S)-1-phenylethanol.
Caption: Workflow for the asymmetric reduction of acetophenone.
Materials and Reagents:
(S)-(1-Phenylpiperidin-2-yl)methanol (10 mol%)
Acetophenone (1.0 mmol)
Borane-THF complex (1.0 M solution in THF, 1.6 mmol)
Anhydrous Tetrahydrofuran (THF)
Methanol (for quenching)
1 M Hydrochloric Acid (HCl)
Diethyl ether (Et₂O)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Catalyst Preparation:
To a flame-dried, argon-purged flask, add (S)-(1-Phenylpiperidin-2-yl)methanol (0.1 mmol).
Add anhydrous THF (2 mL) and stir until the catalyst is fully dissolved.
Slowly add the borane-THF complex (0.6 mL, 0.6 mmol) to the catalyst solution and stir for 15 minutes at room temperature. This step forms the active oxazaborolidine catalyst in situ.
Substrate Addition:
Cool the reaction mixture to 0 °C in an ice bath.
Prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
Add the acetophenone solution dropwise to the cooled catalyst mixture over 5 minutes.
Slowly add the remaining borane-THF complex (1.0 mmol, 1.0 mL) to the reaction mixture.
Reaction Monitoring:
Stir the reaction at 0 °C. The reaction is typically complete within 1-2 hours.
Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
Quenching and Work-up:
Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to destroy any excess borane (Caution: Hydrogen gas evolution).[10]
Allow the mixture to warm to room temperature.
Add 1 M HCl (5 mL) and stir for 30 minutes.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).[10]
Purification and Analysis:
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-1-phenylethanol.
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.[10]
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low Enantioselectivity (ee)
1. Presence of water in reagents or solvent. 2. Impurities in the ketone substrate. 3. Incorrect reaction temperature. 4. Catalyst degradation.
1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.[10] 2. Purify the ketone substrate (e.g., by distillation or chromatography) before use. 3. Optimize the reaction temperature; lower temperatures often improve ee.[10] 4. Use a fresh batch of the chiral amino alcohol.
Low Yield
1. Incomplete reaction. 2. Loss of product during work-up or purification. 3. Insufficient amount of borane reagent.
1. Increase reaction time or slightly raise the temperature after initial stirring at a lower temperature. 2. Ensure proper pH adjustment during work-up and perform careful extractions. 3. Use a slight excess of the borane reagent (e.g., 1.1-1.2 equivalents).
Inconsistent Results
1. Variations in reagent quality or concentration. 2. Inconsistent reaction setup and atmosphere.
1. Use high-purity reagents and accurately titer the borane solution if its concentration is uncertain. 2. Ensure a consistently inert atmosphere (argon or nitrogen) and reproducible temperature control.
Conclusion
(S)-(1-Phenylpiperidin-2-yl)methanol is a highly effective chiral catalyst for the asymmetric reduction of prochiral ketones, providing access to valuable chiral secondary alcohols with excellent enantioselectivity and high yields. The operational simplicity of the in situ catalyst generation, combined with the predictable stereochemical outcome, makes this a valuable tool for synthetic chemists in both academic and industrial settings. By following the detailed protocols and troubleshooting guidance provided, researchers can reliably implement this methodology to advance their synthetic objectives.
References
BenchChem. (2025). Application Notes and Protocols for Borane-Mediated Asymmetric Reduction of Ketones. BenchChem.
Biomedical and Pharmacology Journal. (2015). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal.
MDPI. (2018).
PolyU Electronic Theses. New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
BenchChem. (2025). discovery and synthesis of chiral amino alcohols. BenchChem.
ResearchGate. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.
JOCPR. (2014). Reduction of Chiral Amino Acids Based on Current Method. JOCPR.
Organic Chemistry Portal.
Organic Reactions. Enantioselective Reduction of Ketones. Organic Reactions.
BenchChem. (2025). Application of (1-Tosylpiperidin-2-yl)methanol in Total Synthesis: A Chiral Building Block for Alkaloids. BenchChem.
BenchChem. (2025). Application Notes and Protocols for (1-Tosylpiperidin-2-yl)methanol as a Chiral Ligand. BenchChem.
International Journal for Pharmaceutical Research Scholars. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. IJPRS.
General procedure for functionalizing (S)-(1-Phenylpiperidin-2-yl)methanol
An Application Guide to the Strategic Functionalization of (S)-(1-Phenylpiperidin-2-yl)methanol For inquiries, please contact: Senior Application Scientist Gemini Laboratories Abstract (S)-(1-Phenylpiperidin-2-yl)methano...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Strategic Functionalization of (S)-(1-Phenylpiperidin-2-yl)methanol
For inquiries, please contact:
Senior Application Scientist
Gemini Laboratories
Abstract
(S)-(1-Phenylpiperidin-2-yl)methanol is a privileged chiral building block in contemporary medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with a stereodefined carbinol and a modifiable N-phenyl group, offers a tripartite platform for generating molecular diversity. The piperidine motif is a cornerstone in numerous FDA-approved drugs, and the introduction of a specific stereocenter at the C2 position allows for highly specific interactions with biological targets.[1] This document serves as an in-depth guide for researchers, providing a strategic overview and detailed experimental protocols for the functionalization of this versatile scaffold at its three key positions: the piperidine nitrogen, the primary alcohol, and the N-phenyl ring. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and facilitate optimization.
Introduction: A Scaffold of Opportunity
The inherent value of (S)-(1-Phenylpiperidin-2-yl)methanol lies in its pre-installed chirality and the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled diversification, making it an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies. The three primary sites for modification—the nucleophilic secondary amine, the versatile primary alcohol, and the aromatic phenyl ring—can be addressed with a high degree of chemoselectivity.
This guide is structured to address each of these functionalization pathways independently, providing both the theoretical underpinnings and field-tested protocols.
Figure 1: Key functionalization pathways for (S)-(1-Phenylpiperidin-2-yl)methanol.
Part 1: N-Functionalization of the Piperidine Ring
The secondary amine of the piperidine ring is a potent nucleophile and a common site for modification to modulate a compound's pharmacokinetic properties, such as solubility, cell permeability, and metabolic stability.
Protocol 1: N-Alkylation via Nucleophilic Substitution
N-alkylation introduces substituents that can probe binding pockets for additional interactions or block metabolic pathways. The choice of base and solvent is critical to avoid side reactions and ensure high yields.
Causality Behind the Protocol:
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the ammonium salt formed in situ, regenerating the neutral amine for further reaction. Stronger bases like sodium hydride (NaH) can be used for less reactive alkyl halides but require strictly anhydrous conditions.[2]
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it dissolves the amine salt intermediates and does not participate in the reaction.[2]
Control: Slowly adding the alkyl halide ensures that the piperidine remains in excess relative to the halide, minimizing the risk of forming a quaternary ammonium salt.[2]
Part 2: O-Functionalization of the Hydroxymethyl Group
The primary alcohol is a versatile functional handle that can be converted into ethers, esters, or oxidized to an aldehyde, which is a gateway to a vast array of carbon-carbon bond-forming reactions.
Protocol 2: Oxidation to (S)-(1-Phenylpiperidin-2-yl)carbaldehyde
The selective oxidation of the primary alcohol to an aldehyde is a critical transformation. The resulting aldehyde is a key intermediate for building molecular complexity. Mild oxidation methods are essential to prevent over-oxidation to the carboxylic acid and to avoid epimerization of the adjacent chiral center.[1] The Swern oxidation is a highly reliable and widely used method for this purpose.[4]
Causality Behind the Protocol (Swern Oxidation):
Activation: Oxalyl chloride activates Dimethyl sulfoxide (DMSO) at very low temperatures (-78 °C) to form the electrophilic chlorosulfonium ion, the active oxidizing species.
Temperature Control: The initial steps must be performed at -78 °C to prevent the decomposition of the active species. The reaction generates significant amounts of gas (CO, CO₂), and low temperatures ensure a controlled reaction rate.[4]
Base: A hindered, non-nucleophilic base like triethylamine (TEA) is added to deprotonate the intermediate and induce an intramolecular elimination, forming the aldehyde and dimethyl sulfide. The characteristic smell of dimethyl sulfide is a strong indicator of a successful reaction.[4]
Figure 2: Workflow for the Swern Oxidation Protocol.
Experimental Protocol (Swern Oxidation):
Materials:
(S)-(1-Phenylpiperidin-2-yl)methanol (1.0 eq)
Oxalyl chloride (1.2 eq)
Dimethyl sulfoxide (DMSO), anhydrous (2.2 eq)
Triethylamine (TEA), anhydrous (5.0 eq)
Dichloromethane (DCM), anhydrous
Argon or Nitrogen gas supply
Dry ice/acetone bath
Procedure:
To a stirred solution of oxalyl chloride in anhydrous DCM (approx. 0.2 M) at -78 °C under an inert atmosphere, add anhydrous DMSO dropwise. Ensure the internal temperature does not rise above -65 °C.
Stir the resulting white suspension for 30 minutes at -78 °C.
Add a solution of (S)-(1-Phenylpiperidin-2-yl)methanol in anhydrous DCM (approx. 0.5 M) dropwise to the reaction mixture, again maintaining the temperature below -65 °C.
Stir for 1 hour at -78 °C.
Add anhydrous triethylamine dropwise. The mixture may become thick.
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude aldehyde is often used in the next step without further purification.
Protocol 3: O-Alkylation via Williamson Ether Synthesis
This classic method is effective for forming ethers from primary alcohols. It proceeds via an Sₙ2 mechanism.
Causality Behind the Protocol:
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to quantitatively deprotonate the primary alcohol, forming a sodium alkoxide. This is crucial as the starting alcohol is a poor nucleophile.[6]
Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or DMF are essential to prevent quenching the NaH and the highly reactive alkoxide intermediate.[6]
Alkyl Halide: Primary alkyl halides (including benzyl and allyl halides) are ideal. Secondary and tertiary halides are prone to elimination (E2) side reactions.[6]
Experimental Protocol:
Materials:
(S)-(1-Phenylpiperidin-2-yl)methanol (1.0 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Alkyl halide (e.g., methyl iodide) (1.2 eq)
Tetrahydrofuran (THF), anhydrous
Argon or Nitrogen gas supply
Procedure:
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (S)-(1-Phenylpiperidin-2-yl)methanol in THF dropwise.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify by column chromatography.
Part 3: Functionalization of the N-Phenyl Ring
The N-phenyl group can be modified via electrophilic aromatic substitution (EAS). The piperidine moiety attached via nitrogen is an activating, ortho-, para-directing group, which dictates the regioselectivity of the substitution.
Introducing substituents onto the phenyl ring can fundamentally alter the electronic properties and steric profile of the molecule, which is a key strategy in lead optimization.
Causality Behind the Protocol:
Electrophile Generation: A Lewis acid catalyst like FeBr₃ is used to polarize the Br-Br bond, creating a potent electrophile ("Br⁺") that can be attacked by the electron-rich phenyl ring.
Regioselectivity: The N-alkyl group strongly directs substitution to the para position due to sterics, with some ortho substitution also possible. The para product is typically the major isomer.
Solvent: An inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is used.
Dissolve (S)-(1-Phenylpiperidin-2-yl)methanol in anhydrous DCM in a flask protected from light.
Add the catalytic amount of FeBr₃.
Cool the mixture to 0 °C.
Add a solution of bromine in DCM dropwise over 30 minutes.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess bromine.
Separate the layers and extract the aqueous phase with DCM.
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate.
Purify by column chromatography to separate regioisomers.
Conclusion
The strategic functionalization of (S)-(1-Phenylpiperidin-2-yl)methanol provides a robust platform for the synthesis of diverse and complex chiral molecules. By understanding the inherent reactivity of each functional group and carefully selecting reaction conditions, researchers can selectively modify the scaffold to achieve desired molecular properties. The protocols outlined in this guide provide a solid foundation for exploration and are intended to be adapted and optimized for specific synthetic targets in the pursuit of novel therapeutics.
References
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. RSC Publishing.
BenchChem. (2025). Application Notes and Protocols: (1-Tosylpiperidin-2-yl)methanol in Medicinal Chemistry. BenchChem.
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
ChemSpider. (n.d.).
ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
Royal Society of Chemistry. (2015). Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. Royal Society of Chemistry.
RSC Publishing. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing.
Colceriu-Șimon, M., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry. [Link]
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
Scalable Production of (S)-(1-Phenylpiperidin-2-yl)methanol: A Guide for Researchers and Drug Development Professionals
Introduction (S)-(1-Phenylpiperidin-2-yl)methanol is a chiral building block of significant interest in the pharmaceutical industry. Its rigid piperidine scaffold, combined with the stereodefined phenyl and hydroxymethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(S)-(1-Phenylpiperidin-2-yl)methanol is a chiral building block of significant interest in the pharmaceutical industry. Its rigid piperidine scaffold, combined with the stereodefined phenyl and hydroxymethyl substituents, makes it a valuable precursor for the synthesis of a variety of biologically active molecules. The precise stereochemical orientation of these substituents is often critical for target engagement and pharmacological efficacy. This document provides a comprehensive guide to the scalable production of (S)-(1-Phenylpiperidin-2-yl)methanol, detailing various synthetic strategies, complete with experimental protocols, comparative data, and mechanistic insights to aid researchers and drug development professionals in this critical endeavor.
Comparative Analysis of Scalable Synthetic Strategies
The enantiomerically pure (S)-(1-Phenylpiperidin-2-yl)methanol can be accessed through several scalable methodologies. The optimal choice depends on factors such as cost of starting materials, desired optical purity, throughput requirements, and available equipment. The three primary approaches discussed herein are:
Asymmetric Synthesis via Catalytic Hydrogenation: This elegant approach establishes the desired stereocenter in a single key step through the enantioselective reduction of a prochiral precursor.
Classical Resolution of a Racemic Mixture: This robust and often more readily implemented strategy involves the synthesis of the racemic alcohol followed by separation of the enantiomers using a chiral resolving agent.
Biocatalytic Asymmetric Reduction: Leveraging the high selectivity of enzymes, this green and increasingly popular method employs whole-cell or isolated enzyme systems to catalyze the enantioselective reduction of a ketone precursor.
The following table provides a high-level comparison of these strategies:
Strategy
Advantages
Disadvantages
Typical Yield (%)
Typical Enantiomeric Excess (%)
Asymmetric Synthesis
High atom economy, direct access to the desired enantiomer.[1][2][3]
Requires specialized catalysts and ligands, potentially higher initial development cost.[1][2][3]
70-95
>95
Chiral Resolution
Utilizes well-established and often less expensive reagents and techniques.[4]
Theoretical maximum yield of 50% for the desired enantiomer without a racemization/recycling protocol.[4]
35-45 (per enantiomer)
>99
Biocatalysis
High enantioselectivity, mild reaction conditions, environmentally friendly.
May require screening of enzyme libraries and optimization of fermentation/reaction conditions.
80-99
>99
Method 1: Asymmetric Synthesis via Iridium-Catalyzed Hydrogenation
This method focuses on the direct, enantioselective synthesis of the chiral piperidine core through the asymmetric hydrogenation of a pyridinium salt precursor. This strategy is highly atom-economical and can provide high enantiopurity in a single step.
Conceptual Workflow
Caption: Workflow for the asymmetric synthesis of (S)-2-phenylpiperidine.
Experimental Protocol: Synthesis of (S)-2-Phenylpiperidine
This protocol is adapted from the work of Zhou et al. on the iridium-catalyzed asymmetric hydrogenation of pyridinium salts[2]. The final conversion to the target alcohol would involve subsequent synthetic steps.
In a round-bottom flask, dissolve 2-phenylpyridine (1.0 eq) in acetonitrile.
Add benzyl bromide (1.1 eq) and stir the mixture at reflux for 4 hours.
Cool the reaction mixture to room temperature and collect the precipitated N-benzyl-2-phenylpyridinium bromide by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
Iridium-Catalyzed Asymmetric Hydrogenation:
In a glovebox, charge a vial with [{Ir(cod)Cl}₂] (0.005 mmol, 1 mol%) and (R)-SYNPHOS (0.011 mmol, 2.2 mol%).
Add anhydrous, degassed toluene (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide (0.5 mmol) in a mixture of anhydrous toluene (2 mL) and anhydrous methanol (0.5 mL).
Transfer the substrate solution to the catalyst solution.
Place the reaction vial in a high-pressure autoclave.
Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.
Stir the reaction mixture at 60 °C for 12 hours.
After cooling to room temperature, carefully release the pressure.
Filter the reaction mixture through a short pad of Celite and concentrate the filtrate.
N-Debenzylation:
Dissolve the crude product from the previous step in ethanol.
Add 10% Pd/C (10 mol% Pd) to the solution.
Hydrogenate the mixture at 50 psi of H₂ overnight.
Filter the reaction mixture through Celite and concentrate the filtrate.
Purify the crude product by flash chromatography on silica gel to afford (S)-2-phenylpiperidine.
Note: The hydroxymethyl group would need to be introduced in a separate synthetic sequence, for instance, by starting with a pyridine derivative already bearing a protected hydroxyl group or a precursor that can be converted to it.
Method 2: Synthesis of Racemic (1-Phenylpiperidin-2-yl)methanol and Subsequent Chiral Resolution
This approach involves the initial synthesis of the racemic alcohol, followed by its separation into the individual enantiomers. This is a well-established and scalable method, particularly when an efficient resolution procedure is available.
Conceptual Workflow
Caption: Workflow for the synthesis of racemic (1-Phenylpiperidin-2-yl)methanol and its chiral resolution.
Experimental Protocol: Synthesis of Racemic (1-Phenylpiperidin-2-yl)methanol
Materials:
2-Piperidinemethanol
Bromobenzene
Palladium(II) acetate (Pd(OAc)₂)
2-(Dicyclohexylphosphino)biphenyl
Sodium tert-butoxide
Toluene, Anhydrous
Saturated aqueous ammonium chloride solution
Brine
Anhydrous sodium sulfate
Procedure:
N-Phenylation of 2-Piperidinemethanol:
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), 2-(dicyclohexylphosphino)biphenyl (4 mol%), and sodium tert-butoxide (1.4 eq).
Add anhydrous toluene, followed by 2-piperidinemethanol (1.0 eq) and bromobenzene (1.2 eq).
Heat the reaction mixture to 100 °C and stir for 16 hours.
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield racemic (1-Phenylpiperidin-2-yl)methanol.
Experimental Protocol: Chiral Resolution
This protocol is based on the resolution of a similar compound, 2-piperidine-ethanol, as described in a patent.
Materials:
Racemic (1-Phenylpiperidin-2-yl)methanol
N-Acetyl-L-leucine
Methanol
Tetrahydrofuran (THF)
Sodium hydroxide (3M solution)
Dichloromethane
Procedure:
Diastereomeric Salt Formation:
Dissolve N-acetyl-L-leucine (0.5 eq based on the racemate) in methanol and heat the solution to 35-40 °C with stirring.
In a separate flask, dissolve racemic (1-Phenylpiperidin-2-yl)methanol (1.0 eq) in THF.
Add the THF solution of the racemic alcohol to the warm methanol solution of N-acetyl-L-leucine, maintaining the temperature at 35-40 °C.
Add additional THF and heat the mixture to 50-55 °C for 30 minutes.
Cool the reaction mixture slowly to 15 °C over two hours and hold at this temperature for one hour to allow for the precipitation of the diastereomeric salt.
Collect the precipitate by filtration and wash with cold THF.
Liberation of the (S)-Enantiomer:
Suspend the precipitated salt in a 3M aqueous solution of sodium hydroxide and stir for 2 hours.
Extract the aqueous mixture with dichloromethane (5x).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(1-Phenylpiperidin-2-yl)methanol.
The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
Method 3: Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative for the production of chiral alcohols. This method typically involves the asymmetric reduction of a prochiral ketone precursor using a whole-cell biocatalyst or an isolated oxidoreductase enzyme.
Conceptual Workflow
Caption: A potential workflow for the biocatalytic synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol.
General Protocol for Biocatalytic Asymmetric Reduction
This is a generalized protocol, and the specific enzyme, co-factor regeneration system, and reaction conditions will need to be optimized for the target substrate.
The ketone precursor, (1-Phenylpiperidin-2-yl)ethanone, can be synthesized from 1-phenyl-2-piperidone via a Grignard reaction with methylmagnesium bromide followed by oxidation of the resulting tertiary alcohol.
Asymmetric Bioreduction:
In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
Add the ketone substrate, typically dissolved in a minimal amount of a water-miscible co-solvent like isopropanol.
Add the cofactor (NADPH) and the components of the cofactor regeneration system (e.g., glucose and GDH).
Initiate the reaction by adding the ketoreductase enzyme (as a lyophilized powder or a solution).
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by HPLC or GC.
Upon completion, quench the reaction and extract the product with an organic solvent such as ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the product by flash chromatography to obtain enantiomerically pure (S)-(1-Phenylpiperidin-2-yl)methanol.
Analytical Methods for Chiral Purity Determination
The enantiomeric excess (ee) of (S)-(1-Phenylpiperidin-2-yl)methanol is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for determining enantiomeric purity.
General Chiral HPLC Method
Column: Chiral stationary phase (CSP) column, e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC.
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) for basic analytes. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
Flow Rate: 1.0 mL/min
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
Temperature: 25 °C
A detailed method development and validation process should be undertaken to ensure accurate and reproducible results.
Conclusion
The scalable production of (S)-(1-Phenylpiperidin-2-yl)methanol can be achieved through several distinct and effective strategies. Asymmetric synthesis offers an elegant and atom-economical route, while classical chiral resolution provides a robust and often more readily implemented alternative. The emergence of biocatalysis presents a green and highly selective option that is gaining traction in industrial applications. The choice of the optimal method will be dictated by the specific requirements of the project, including scale, cost, and desired purity. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers and drug development professionals to make informed decisions and successfully implement a scalable synthesis of this important chiral building block.
References
Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
Kunick, C. (2003). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 81(6), 554-565.
LibreTexts. (2021, August 15). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
Donohoe, T. J., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
Zhang, X. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst.
Jackson, R. F. W. (2006). Synthesis of piperidines using organometallic chemistry. University of Sheffield.
Zhang, X. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5022–5025.
Beak, P. (1984). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 49(22), 4225–4231.
Comins, D. L. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919–1928.
Wang, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7529.
Royal Society of Chemistry. (2017).
Wikipedia contributors. (2023, December 14). Chiral resolution. In Wikipedia, The Free Encyclopedia.
Reddy, M. V. R., et al. (2003). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron: Asymmetry, 14(10), 1313-1321.
Process for preparing levobupivacaine and analogues thereof. (1998). U.S.
Kananovich, D. G., & Oganesyan, E. T. (2023).
Kmecz, I., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433.
Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
Process for preparing levobupivacaine and analogues thereof. (1996). WO 1996/012700 A1.
Davis, F. A. (2013). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.
Mochizuki, A., et al. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives as Novel fXa Inhibitors. HETEROCYCLES, 75(11), 2735.
Wang, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride.
Kozlowski, M. C. (2018). Enantioselective Synthesis of α‐(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salt.
Royal Society of Chemistry. (2017).
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
Wang, J., et al. (2025, August 7). A Convenient Synthesis of Piperidine-Based β-Amino Alcohols from L-Phe and Highly Enantioselective Addition of Diethyl Zinc to Aldehydes.
Gotor, V., et al. (2012). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 17(10), 11666–11680.
Turner, N. J., et al. (2025, August 10). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts.
Nikolova, R., et al. (2011). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6- phenylpiperidin-2-one.
Organic Chemistry Portal. (2008, April 28). New Methods for the Stereoselective Construction of N-Containing Rings.
Wang, Y., et al. (2023). The synthesis of levobupivacaine (6) via route 2.
Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo [1,5-a]pyrimidine derivatives using same. (2008). US 2008/0051579 A1.
Wohlgemuth, R., et al. (2025, October 7). Biocatalytic Parallel Interconnected Dynamic Asymmetric Disproportionation of α‐Substituted Aldehydes: Atom‐Efficient Access to Enantiopure (S)‐Profens and Profenols.
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
Li, X., et al. (2022). Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. Green Chemistry, 24(13), 5136-5145.
Demir, A. S., et al. (2025, November 11). Efficient bioreduction of 1-(furan-2-yl)ethanone into enantiomerically pure drug precursor by Lactobacillus paracasei BD101.
Liu, J., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7381.
Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo [1,5-a]pyrimidine derivatives using same. (2008). EP 2 051 963 B1.
Bornscheuer, U. T., et al. (2020). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
Technical Support Center: Synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol
Welcome to the dedicated technical support guide for the synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who are actively working...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable chiral building block. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction's critical parameters, empowering you to troubleshoot effectively and optimize your yields.
The synthesis of enantiomerically pure compounds like (S)-(1-Phenylpiperidin-2-yl)methanol is a nuanced process where minor variations can lead to significant deviations in yield and purity. This guide is structured as a series of practical questions and in-depth answers, reflecting the common challenges encountered in our application labs and by our clients in the field.
Core Synthetic Strategy: Asymmetric Reduction
A prevalent and effective method for synthesizing (S)-(1-Phenylpiperidin-2-yl)methanol is the asymmetric reduction of the corresponding ketone, 1-phenyl-2-(pyridin-2-yl)ethan-1-one, followed by reduction of the pyridine ring. The key challenge lies in controlling the stereochemistry during the initial ketone reduction. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for achieving this.
Below is a diagram outlining this strategic workflow.
Caption: High-level workflow for the synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific, common problems that can arise during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable protocol.
Q1: My yield is consistently low after the final hydrogenation step. What are the most common causes?
Low yield following the pyridine ring reduction is a frequent issue. The problem often originates not from the hydrogenation itself, but from the purity of the input material or catalyst poisoning.
Possible Cause 1: Catalyst Poisoning
The platinum(IV) oxide (PtO₂) catalyst used for pyridine reduction is highly sensitive to poisons. Trace impurities, particularly sulfur-containing compounds or coordinating ligands from previous steps, can deactivate the catalyst surface.
Solution:
Purify the Intermediate: Ensure the (S)-Phenyl(pyridin-2-yl)methanol intermediate is rigorously purified before hydrogenation. Column chromatography is highly recommended.
Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes be detrimental. A standard loading is typically 1-5 mol%. If you suspect poisoning, increasing the loading to 5-10 mol% can sometimes overcome the issue, but purification is the better solution.
Possible Cause 2: Incomplete Reduction or Side Reactions
The hydrogenation of a pyridine ring is a demanding reaction. Incomplete reduction leads to a mixture of products that are difficult to separate. Over-reduction is also possible, though less common under standard conditions.
Solution Protocol: Optimizing Hydrogenation
Solvent Choice: Acetic acid or ethanol are common solvents. Acetic acid can protonate the pyridine nitrogen, activating the ring towards reduction.
Pressure: A hydrogen pressure of 50-100 psi is typically sufficient. Ensure your reaction vessel is rated for this pressure.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the UV-active pyridine starting material is a good indicator of completion.
Filtration: After the reaction, the platinum catalyst must be removed completely by filtering through a pad of Celite®. Incomplete removal can lead to product degradation over time.
Q2: I'm observing poor enantioselectivity (low e.e.) in my product. How can I improve the CBS reduction step?
Poor enantioselectivity points directly to an issue with the asymmetric ketone reduction. The CBS catalyst system's effectiveness is highly dependent on precise experimental conditions.
Causality: The CBS reduction relies on the formation of a rigid, sterically defined complex between the chiral oxazaborolidine catalyst and the borane reducing agent. This complex then coordinates with the ketone, forcing the hydride delivery to occur from a specific face, thus inducing chirality. Any disruption to this complex will erode stereocontrol.
Key Parameters to Control:
Parameter
Standard Condition
Rationale & Troubleshooting
Temperature
-20°C to 0°C
Lower temperatures increase the stability of the transition state, enhancing enantioselectivity. If e.e. is low, try running the reaction at -40°C or even -78°C.
Reagent Purity
Anhydrous THF, Fresh BH₃
Water will quench the borane and hydrolyze the catalyst. Use freshly distilled, anhydrous solvents and a recently titrated or newly opened borane solution.
Addition Rate
Slow, dropwise addition
Adding the ketone substrate too quickly can lead to a non-catalyzed background reduction by free borane, which is non-selective and lowers the overall e.e.
Catalyst Loading
5-10 mol%
Insufficient catalyst allows the background reaction to dominate. Ensure accurate measurement of the catalyst.
Experimental Workflow for Improved Enantioselectivity:
Caption: Critical workflow for the enantioselective CBS reduction step.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product?
(S)-(1-Phenylpiperidin-2-yl)methanol is a viscous oil or a low-melting solid. The primary impurities are often the diastereomeric (R)-enantiomer and any unreacted starting material.
Primary Method: Column Chromatography: This is the most effective method.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with 5-10% ethyl acetate and gradually increase to 20-30%. The product is quite polar, so pure hexanes will result in no elution.
Alternative for Enantiomeric Purification: Chiral HPLC or SFC: If the enantiomeric excess (e.e.) is insufficient for your application, preparative chiral chromatography is the gold standard for separating enantiomers. This is a specialized technique but provides the highest enantiopurity.
Q2: How critical is the choice of N-phenylating agent for the precursor synthesis?
The synthesis of the ketone precursor, 1-phenyl-2-(pyridin-2-yl)ethan-1-one, is a critical first step. While various methods exist, modern cross-coupling reactions offer the best results.
Buchwald-Hartwig Amination: This is often considered the state-of-the-art method. It involves the palladium-catalyzed coupling of an aryl halide (e.g., bromobenzene) with 2-aminopiperidine. This method is known for its high functional group tolerance and generally good yields.
Classical SₙAr: Nucleophilic aromatic substitution using a highly activated aryl halide (e.g., 2,4-dinitrofluorobenzene) is possible but less versatile and can lead to more side products.
For reliability and yield, investing in a palladium-catalyzed method like the Buchwald-Hartwig amination is strongly recommended for preparing the precursor.
Q3: Can I use Sodium Borohydride (NaBH₄) instead of a Borane (BH₃) source for the reduction?
This is a common question, as NaBH₄ is a milder, easier-to-handle reagent. However, for the CBS-catalyzed asymmetric reduction, it is not a suitable substitute.
Mechanistic Reason: The CBS catalyst (an oxazaborolidine) must coordinate with a borane source (like BH₃•THF or BH₃•SMe₂) to form the active reducing species. Sodium borohydride does not form this necessary complex with the catalyst. Using NaBH₄ would result in a simple, non-asymmetric reduction of the ketone, leading to a racemic mixture (50:50 of S and R enantiomers) of the alcohol. Therefore, a borane source is essential for achieving enantioselectivity in this reaction.
References
Title: A Short and Efficient Synthesis of Enantiopure (S)- and (R)-Levobupivacaine and Ropivacaine
Source: Organic Process Research & Development
URL: [Link]
Technical Support Center: Purification of (S)-(1-Phenylpiperidin-2-yl)methanol
Welcome to the technical support center for the purification of (S)-(1-Phenylpiperidin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (S)-(1-Phenylpiperidin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process.
I. Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the purification of (S)-(1-Phenylpiperidin-2-yl)methanol, providing potential causes and actionable solutions.
Purification by Column Chromatography
Problem: Significant peak tailing and poor separation on a silica gel column.
Possible Cause: Strong interaction of the basic piperidine nitrogen with the acidic silanol groups on the surface of the silica gel. This is a frequent issue when purifying amines via silica gel chromatography.[1][2]
Solutions:
Mobile Phase Modification: To mitigate the interaction with acidic sites on the silica gel, add a small amount of a competing amine, like triethylamine (0.1-1%) or ammonium hydroxide, to your mobile phase.[1]
Stationary Phase Modification: Consider using a less acidic stationary phase. Alumina (basic or neutral) or an amine-functionalized silica gel can be effective alternatives.[1]
Reversed-Phase Chromatography: Employing a C18 column with a suitable aqueous/organic mobile phase is another viable option. Due to the compound's polarity, a mobile phase with a high aqueous content may be necessary.[1]
Problem: The product is not eluting from the column.
Possible Cause: The mobile phase lacks sufficient polarity to displace the compound from the stationary phase.
Solutions:
Gradually increase the polarity of the mobile phase. For normal-phase chromatography, a gradient of methanol in dichloromethane or ethyl acetate is often effective for eluting polar amines.[1]
If irreversible adsorption is suspected, especially with highly acidic silica, switching to a different stationary phase as mentioned above is recommended.[1]
Purification by Crystallization
Problem: Difficulty in inducing crystallization.
Possible Cause: The product may be too soluble in the chosen solvent, or the solution may not be sufficiently saturated.
Solutions:
Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] For this compound, consider solvent systems like ethanol/water or exploring two-solvent systems where the compound is soluble in one and insoluble in the other.[4]
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed" crystal of the pure compound, if available, can also initiate crystallization.[3]
Concentration: If the solution is not saturated enough, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
Problem: Oily precipitate instead of solid crystals.
Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is cooling too rapidly.
Solutions:
Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[3]
If the issue persists, try a lower-boiling point solvent or a different solvent system altogether.
Chiral Purity Issues
Problem: Low enantiomeric excess (% ee) after purification.
Possible Cause: The purification method is not suitable for separating enantiomers, or racemization has occurred at some stage.
Solutions:
Chiral Resolution: If you are starting with a racemic mixture, a chiral resolution step is necessary. This can be achieved by forming diastereomeric salts with a chiral acid, such as d-10-camphorsulfonic acid or N-acetyl-L-leucine, followed by fractional crystallization.[5][6]
Chiral HPLC: For analytical and preparative scale separations, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique. The selection of the appropriate chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs have shown broad applicability for separating chiral compounds.[7]
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase in flash column chromatography for (S)-(1-Phenylpiperidin-2-yl)methanol on silica gel?
A good starting point is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate. A common mobile phase for similar compounds is a 2:1 mixture of heptane and ethyl acetate.[8] It is often necessary to add a small percentage (0.1-1%) of triethylamine or another amine base to the mobile phase to prevent peak tailing.
Q2: How can I remove residual solvent from my purified (S)-(1-Phenylpiperidin-2-yl)methanol?
After purification, residual solvents can often be removed by rotary evaporation. For higher boiling point solvents, drying under high vacuum may be necessary. If you suspect the presence of water, azeotropic distillation with a solvent like toluene can be effective.[9]
Q3: My purified compound appears as a white solid. How can I confirm its identity and purity?
Standard analytical techniques should be used for characterization.
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[10]
Mass Spectrometry (MS): To determine the molecular weight.[10]
FT-IR Spectroscopy: To identify functional groups.[10]
Chiral HPLC: To determine the enantiomeric excess (% ee).[7]
Melting Point: To assess purity, a sharp melting point range close to the literature value indicates high purity.
Q4: Can I use a two-solvent system for recrystallization? If so, what is a good combination?
Yes, a two-solvent recrystallization can be very effective. The ideal pair consists of a "solvent #1" in which your compound is soluble at the boiling point, and a "solvent #2" in which it is insoluble.[4] For (S)-(1-Phenylpiperidin-2-yl)methanol, you could explore dissolving it in a minimal amount of a hot polar solvent like methanol or ethanol, and then adding a non-polar solvent like hexane or heptane dropwise until the solution becomes cloudy, then reheating to clarify and allowing it to cool slowly.[4]
Q5: The synthesis of my (S)-(1-Phenylpiperidin-2-yl)methanol resulted in a low yield after purification. What are the common loss points?
Loss of product can occur at several stages:
During extraction: Incomplete extraction from the aqueous phase. Ensure the pH is appropriately adjusted to ensure the amine is in its free base form for extraction into an organic solvent.
During chromatography: Irreversible adsorption onto the column, especially if the silica gel is too acidic. Using a modified mobile phase or a different stationary phase can help.[1]
During crystallization: The compound may have some solubility even in the cold solvent, leading to losses in the mother liquor. Minimizing the amount of hot solvent used for dissolution is key.
III. Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of (S)-(1-Phenylpiperidin-2-yl)methanol using flash column chromatography.
Materials:
Silica gel (for flash chromatography)
Solvents: Heptane, Ethyl Acetate, Triethylamine
Crude (S)-(1-Phenylpiperidin-2-yl)methanol
Glass column, flasks, and other standard laboratory glassware
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Heptane:Ethyl Acetate with 0.1% Triethylamine).
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[9]
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Workflow for Chiral Resolution by Diastereomeric Salt Formation
Caption: Workflow for chiral resolution.
IV. Data Summary
Purification Technique
Advantages
Common Challenges
Key Optimization Parameters
Flash Column Chromatography
High resolution, applicable to a wide range of impurities.
Peak tailing, irreversible adsorption.
Mobile phase composition (polarity and additives), stationary phase selection.
Crystallization
Potentially high purity in a single step, scalable.
Difficulty inducing crystallization, oiling out, co-crystallization of impurities.
Solvent system, cooling rate, saturation level.
Chiral Resolution
Enables separation of enantiomers.
Finding a suitable resolving agent, optimizing crystallization conditions.
Chiral resolving agent, solvent for salt formation and crystallization.
V. References
Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. (n.d.). Chalmers University of Technology. Retrieved February 25, 2026, from
PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008, February 21). Google Patents. Retrieved February 25, 2026, from
Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide. (2025). BenchChem. Retrieved February 25, 2026, from
Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (2025). BenchChem. Retrieved February 25, 2026, from
US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). Google Patents. Retrieved February 25, 2026, from
8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 25, 2026, from
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved February 25, 2026, from
Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. (2025). BenchChem. Retrieved February 25, 2026, from
Recrystallization-1.pdf. (n.d.). Swarthmore College. Retrieved February 25, 2026, from
Purification of THP protected compound : r/Chempros. (2025, March 11). Reddit. Retrieved February 25, 2026, from
Troubleshooting low enantiomeric excess in (S)-(1-Phenylpiperidin-2-yl)methanol reactions
Prepared by: Senior Application Scientist, Asymmetric Synthesis Division Welcome to the technical support center for the synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol. This guide is designed for researchers, scientis...
Welcome to the technical support center for the synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high enantiomeric excess (ee) in their reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose and resolve issues effectively.
General Troubleshooting Workflow
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The source of the problem can range from reagent quality to subtle variations in reaction conditions. Before delving into specific FAQs, consider this general workflow to structure your investigation.
Caption: General troubleshooting workflow for asymmetric synthesis.
Frequently Asked Questions (FAQs)
Issue 1: My enantiomeric excess (ee) is consistently low or irreproducible. What are the most common culprits?
Answer: This is a multifaceted problem, but it typically boils down to one of four areas: a competing non-selective background reaction, issues with catalyst/reagent integrity, suboptimal reaction parameters, or substrate quality.[1][2]
Racemic Background Reaction: A non-catalyzed, non-selective reaction may be occurring simultaneously with your desired asymmetric transformation, producing a racemic version of your product and thereby lowering the overall ee.[2] This is often exacerbated by higher temperatures.
Catalyst or Reagent Integrity: The success of an asymmetric reaction is critically dependent on the quality of the chiral catalyst or ligand. This includes not only its chemical purity but also its enantiomeric purity.[3][4] Furthermore, many catalysts are sensitive to air and moisture and can easily be deactivated.[2]
Suboptimal Reaction Conditions: Temperature, solvent, and concentration are not merely environmental factors; they are active participants in determining the stereochemical outcome. The chosen conditions may be favoring competing reaction pathways or destabilizing the desired transition state.[3]
Substrate Purity: Impurities in the starting ketone can act as poisons to the catalyst, inhibiting its activity and selectivity.[3]
A systematic approach, as outlined in the workflow above, is the most effective way to diagnose the root cause.
Issue 2: How can I determine if a non-catalyzed background reaction is lowering my ee?
Answer: A significant uncatalyzed reaction pathway is a very common reason for poor enantioselectivity. The reducing agent (e.g., borane, H₂) can directly reduce the ketone without the mediation of the chiral catalyst, leading to a racemic product.
Diagnostic Steps:
Run a Control Experiment: Set up the reaction with all reagents and substrate but without the chiral catalyst or ligand. If you observe any product formation, this confirms that a background reaction is occurring.
Analyze Reaction Profile: If possible, take time points from your reaction. A drop in ee over time can sometimes indicate that the faster, catalyzed reaction is being followed by a slower, non-selective background reaction.
Solutions:
Lower the Temperature: The activation energy for the uncatalyzed reaction is often different from the catalyzed one. Lowering the temperature can suppress the non-catalytic pathway more significantly than the desired catalytic reaction.[1]
Optimize Addition Rate: Maintain a low concentration of the reducing agent by adding it slowly (e.g., via syringe pump) over an extended period. This favors the catalytic cycle, which is typically more efficient at low reductant concentrations.[1]
Issue 3: The purity of my chiral catalyst/ligand is listed as >99%. Is that sufficient?
Answer: While a chemical purity of >99% is excellent, the enantiomeric purity is the more critical parameter. The enantiomeric excess of the product is directly affected by the enantiomeric excess of the catalyst or ligand used.[4]
Causality & Actionable Advice:
Direct Impact: An enantiomerically impure catalyst will inherently generate a product with a lower ee. For example, a catalyst that is 98% ee cannot, under ideal conditions, produce a product with an ee greater than 98%.
Verification is Key: Do not assume the stated ee on the bottle is accurate, especially if the container is old or has been handled frequently. It is best practice to verify the enantiomeric purity of your chiral source material using a suitable analytical method (e.g., chiral HPLC or GC) before use.[4] Commercial reagents can and do contain detectable levels of the opposite enantiomer.[4]
Source Matters: If you are synthesizing your own ligand, ensure rigorous purification and characterization to confirm its enantiopurity.
Issue 4: How does catalyst loading affect enantioselectivity? Is more always better?
Answer: Catalyst loading is a critical parameter that must be optimized; simply adding more is not always beneficial and can sometimes be detrimental.[3]
Too Low Loading: If the catalyst concentration is too low, the rate of the catalyzed reaction may become comparable to or slower than the non-selective background reaction, leading to a decrease in the overall ee.[3][5]
Too High Loading: Excessively high catalyst concentrations can lead to the formation of less-selective catalyst aggregates or dimers in solution.[3] This can alter the chiral environment and reduce enantioselectivity. Furthermore, high catalyst loading is economically undesirable and can complicate product purification by increasing metal residues.[6]
Optimization Protocol:
Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%) while keeping all other parameters constant. Plot the resulting ee and yield against the catalyst loading to find the optimal concentration for your specific substrate.[7]
Issue 5: How do I select the right temperature and solvent?
Answer: Temperature and solvent have a profound impact on enantioselectivity because they directly influence the energies of the diastereomeric transition states that lead to the (R) and (S) products. The greater the energy difference (ΔΔG‡) between these two transition states, the higher the enantiomeric excess.
Caption: Interplay of parameters influencing the reaction's transition states.
Temperature:
Generally, lower temperatures lead to higher enantioselectivity.[3] This is because the selectivity is proportional to the difference in activation energies, and this difference becomes more significant relative to the available thermal energy (kT) at lower temperatures. However, this is not a universal rule. Some reactions exhibit an "inversion temperature" where the selectivity flips, and others may proceed too slowly at very low temperatures.[8][9] A temperature screening is essential.
Solvent:
The solvent can alter the conformation of the catalyst-substrate complex and stabilize one transition state over the other through specific interactions like hydrogen bonding or dipole-dipole interactions.[10][11] A non-coordinating solvent like toluene may give a completely different result than a coordinating solvent like THF.
Solvent Class
Examples
General Properties
Potential Impact on ee
Aromatic Hydrocarbons
Toluene, Xylenes
Non-polar, non-coordinating
Often provide a "default" environment, good for baseline.
Ethers
THF, 2-MeTHF, CPME, Diethyl Ether
Coordinating, polar aprotic
Can coordinate to metal centers, altering ligand conformation. 2-MeTHF and CPME are considered "greener" alternatives.[12]
Halogenated
Dichloromethane (DCM), Chloroform
Polar aprotic, weakly coordinating
Can influence reaction rates and selectivities.
Polar Aprotic
Acetonitrile (MeCN), DMF
High polarity, coordinating
Can strongly interact with catalysts; may be beneficial or detrimental.
Recommendation: Perform systematic screening for both temperature and solvent. See the protocols below for a structured approach.
Issue 6: Could my product be racemizing during aqueous work-up or silica gel chromatography?
Answer: Yes, product racemization during isolation is a real possibility, especially if the newly formed stereocenter is labile under acidic, basic, or elevated temperature conditions.
Diagnostic Protocol:
Crude vs. Purified Analysis: After the reaction is complete and quenched, take a small, representative aliquot of the crude organic mixture.
Analyze Crude Sample: Prepare this sample for chiral analysis (e.g., HPLC/SFC) with minimal processing (e.g., filter through a small plug of celite/silica, dilute). Determine the ee of this crude sample.
Perform Full Work-up: Subject the rest of the reaction mixture to your standard work-up and purification procedure (e.g., aqueous wash, column chromatography).
Analyze Final Product: Determine the ee of the final, purified product.
Compare: If there is a significant drop in ee between the crude sample and the final product, your work-up/purification procedure is causing racemization.
Solutions:
Neutralize pH: Ensure any aqueous washes are pH neutral. Avoid unnecessarily strong acids or bases.
Minimize Heat: Concentrate solvents on a rotary evaporator at the lowest practical temperature. Avoid heating the product for extended periods.
Chromatography Considerations: Sometimes the acidic nature of standard silica gel can cause racemization. Consider deactivating the silica by pre-treating it with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
Detailed Experimental Protocols
Protocol 1: Temperature Optimization Study
This protocol is designed to identify the optimal reaction temperature for maximizing enantioselectivity.
Preparation: In an inert atmosphere glovebox or using Schlenk technique, prepare five identical reaction vials equipped with stir bars.
Reagent Addition: To each vial, add the chiral catalyst/ligand (e.g., 2 mol%) and the starting ketone (1.0 equiv) dissolved in a fixed amount of anhydrous solvent (e.g., THF).
Temperature Equilibration: Place each vial in a cooling bath set to a different target temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C). Allow the mixtures to stir for 15-20 minutes to reach thermal equilibrium.
Initiation: Initiate each reaction by adding the reducing agent (e.g., 1.1 equiv of a borane solution). Start a timer for each reaction.
Monitoring & Quenching: Allow all reactions to proceed for the same amount of time (e.g., 12 hours). Quench the reactions by carefully adding a suitable quenching agent (e.g., methanol or saturated NH₄Cl solution) at the reaction temperature.
Analysis: After warming all samples to room temperature and performing a standard work-up, determine the conversion (by ¹H NMR or GC) and the enantiomeric excess (by chiral HPLC or SFC) for each sample.
Data Tabulation: Record the results to identify the optimal temperature.
Run
Temperature (°C)
Conversion (%)
Enantiomeric Excess (%)
1
25 (RT)
2
0
3
-20
4
-40
5
-78
Protocol 2: Solvent Screening Study
This protocol helps determine the effect of the solvent on the reaction outcome.
Preparation: In an inert atmosphere, prepare several identical reaction vials.
Solvent Addition: To each vial, add the catalyst and substrate as described above, but dissolve them in a different high-purity, anhydrous solvent for each vial (see table above for suggestions). Ensure all reactants are soluble.[3]
Execution: Equilibrate all vials to the same, predetermined temperature (based on your temperature optimization study or a standard condition like 0 °C).
Initiation & Quenching: Initiate and quench all reactions identically as described in the temperature study.
Analysis: Determine the conversion and enantiomeric excess for each solvent tested. The results will reveal which solvent environment is most favorable for high enantioselectivity.[3]
References
Gotor-Fernández, V., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]
Various Authors. (2025). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
Gotor-Fernández, V., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. Available at: [Link]
Pardo, D. G., & Cossío, F. P. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]
Zhou, L., et al. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications. Available at: [Link]
Chu, J. C. K., et al. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners. Synfacts. Available at: [Link]
Morris, R. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Available at: [Link]
Maier, S., et al. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society. Available at: [Link]
Ramachandran, P. V. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews. Available at: [Link]
Lowe, D. (2017). Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]
Bora, U. (2018). Unraveling the Origin of Solvent Induced Enantioselectivity in the Henry Reaction with Cinchona Thiourea as Catalyst. The Journal of Physical Chemistry A. Available at: [Link]
Various Authors. (n.d.). Enantiomeric excess E as a function of the number of temperature cycles.
Sampedro, D. (2025). Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. Journal of the American Chemical Society. Available at: [Link]
Scientific Authors. (2025). Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Chromatography Online. Available at: [Link]
Yoon, T. (2014). A Dual-Catalysis Approach to Enantioselective [2 + 2] Photocycloadditions Using Visible Light. SciSpace. Available at: [Link]
Alexakis, A., & Mangeney, P. (n.d.). Solvent effect on enantioselectivity.
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]
Wang, C., et al. (n.d.). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC. Available at: [Link]
Unknown Author. (2025). Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. The Journal of Physical Chemistry A. Available at: [Link]
Unknown Author. (n.d.). Asymmetric Synthesis of Physiological Active Principles of Natural Products.
Unknown Author. (n.d.). Effect of catalyst loading on enantioselectivity.
Martina, K. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Encyclopedia.pub. Available at: [Link]
Technical Support Center: Recrystallization of (S)-(1-Phenylpiperidin-2-yl)methanol
Welcome to the technical support center for the purification of (S)-(1-Phenylpiperidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (S)-(1-Phenylpiperidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting recrystallization solvents and troubleshooting common experimental issues. The information herein is grounded in established chemical principles to ensure reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for (S)-(1-Phenylpiperidin-2-yl)methanol?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning it has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][3] This differential solubility is fundamental to achieving a high recovery of purified crystals upon cooling.[4]
Key Solvent Characteristics:
High Solubility at High Temperature: The solvent must completely dissolve the (S)-(1-Phenylpiperidin-2-yl)methanol when heated to near its boiling point.[2][5]
Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[1][2][5]
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[2][5]
Chemical Inertness: The solvent must not react with the (S)-(1-Phenylpiperidin-2-yl)methanol.[5][6]
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[5][6]
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[6]
Q2: Which solvents are recommended for the recrystallization of (S)-(1-Phenylpiperidin-2-yl)methanol?
A2: Based on the structural properties of (S)-(1-Phenylpiperidin-2-yl)methanol (a chiral amino alcohol), a systematic approach starting with solvents of varying polarity is recommended. The molecule possesses both a polar alcohol group and a less polar phenyl-piperidine ring system. Therefore, both single-solvent and mixed-solvent systems may be effective.
Solvent System Type
Recommended Solvents
Rationale & Comments
Single Solvents
Isopropanol, Ethanol, Methanol
Alcohols are often good candidates for amino alcohols due to their ability to hydrogen bond. Their polarity can often provide the desired solubility profile. Methanol has been used in the workup and purification of similar chiral amino alcohols.[7][8][9]
This is a powerful technique when no single solvent is ideal.[2] The compound is dissolved in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature, followed by the slow addition of a "poor" or "anti-solvent" (e.g., hexane) until turbidity is observed.[10] An ethanol/diethyl ether mixture has been successfully used for the recrystallization of a structurally related vicinal amino alcohol.[11]
Q3: How do I perform a solvent selection test?
A3: A small-scale test is essential to identify the optimal solvent or solvent system before committing the bulk of your material.[1][3]
Protocol for Solvent Screening:
Place a small amount (approx. 10-20 mg) of your crude (S)-(1-Phenylpiperidin-2-yl)methanol into several test tubes.
Add a small volume (e.g., 0.25 mL) of a candidate solvent to each tube at room temperature.[3] Observe if the compound dissolves. An ideal solvent will not dissolve the compound at this stage.[5]
If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a water bath) towards the solvent's boiling point, adding small increments of solvent until the solid just dissolves.[3][12] A good solvent will dissolve the compound completely at a higher temperature.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Observe the quantity and quality of the crystals formed. A successful test will show abundant crystal formation.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of (S)-(1-Phenylpiperidin-2-yl)methanol.
Problem 1: The compound will not dissolve in the hot solvent.
Possible Cause: Insufficient solvent volume or an inappropriate solvent choice.
Solution:
Add More Solvent: Gradually add more of the hot solvent in small increments. Be cautious not to add too much, as this will reduce your final yield.[3][4]
Re-evaluate Solvent Choice: If a large volume of solvent is required, it may not be a suitable choice. Refer to the solvent screening protocol (FAQ 3) and select a solvent in which the compound has higher solubility at elevated temperatures.
Problem 2: No crystals form upon cooling.
Possible Cause 1: The solution is not supersaturated, likely because too much solvent was used.
Solution: This is the most common reason for crystallization failure.[13] Reduce the solvent volume by gently heating the solution to boil off some of the solvent, then attempt to cool it again.[13][14]
Possible Cause 2: The solution is supersaturated, but crystal nucleation has not occurred.
Solutions:
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13][15]
Seeding: If available, add a single, tiny crystal of pure (S)-(1-Phenylpiperidin-2-yl)methanol to the solution. This "seed crystal" will act as a template for further crystal growth.[14][15]
Extended Cooling: Cool the solution for a longer period or to a lower temperature using an ice-salt bath.
Problem 3: The compound "oils out" instead of crystallizing.
Possible Cause: The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound. The compound may also be significantly impure.
Solutions:
Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to create a slightly more dilute solution.[13] Allow it to cool slowly.
Slower Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly on the benchtop first. Very slow cooling can favor the formation of crystals over oil.[13]
Change Solvents: If the problem persists, a different solvent or a mixed-solvent system may be necessary.
Problem 4: The recrystallization yield is very low.
Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor even after cooling.[14]
Solution: Before filtration, check for supersaturation. If no crystals have formed, reduce the solvent volume by evaporation. If crystals have formed but the yield is low, you can try to recover more material from the filtrate by evaporating some of the solvent and re-cooling to obtain a second crop of crystals.
Possible Cause 2: The crystals were collected before crystallization was complete.
Solution: Ensure the solution has been allowed to cool for an adequate amount of time, typically at room temperature followed by a period in an ice bath.
Possible Cause 3: The product was washed with a solvent that was not ice-cold, or too much washing solvent was used, re-dissolving the purified crystals.[4]
Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals during vacuum filtration.[4]
Visual Workflow Guides
Solvent Selection Workflow
This diagram outlines the logical steps for selecting an appropriate recrystallization solvent.
Caption: A flowchart for systematic solvent screening.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common recrystallization problems.
Technical Support Center: (S)-1-Phenyl-2-piperidinemethanol Storage & Handling
The following technical guide addresses the storage, stability, and handling of (S)-1-phenyl-2-piperidinemethanol . Product Identity & Structural Verification Before proceeding, verify your specific compound to ensure th...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the storage, stability, and handling of (S)-1-phenyl-2-piperidinemethanol .
Product Identity & Structural Verification
Before proceeding, verify your specific compound to ensure this guide matches your material. There is a common nomenclature ambiguity between N-phenyl and alpha-phenyl derivatives.[1][2]
-Phenyl-2-piperidinemethanol (Phenyl group attached to the methanol carbon).[1][2][3] If you have this compound (a secondary amine), the oxidation risks differ.
Part 1: Core Storage Protocols
Q1: What are the optimal storage conditions to prevent degradation?
(S)-1-phenyl-2-piperidinemethanol possesses an electron-rich N-aryl system (aniline derivative) and a primary alcohol.[1][2][3] This combination makes it susceptible to oxidative discoloration and hygroscopic clumping .[1][2]
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Long-term) 2–8°C (Active use)
Low temperature kinetically inhibits the radical oxidation of the N-phenyl moiety and prevents thermal racemization (though rare for this structure).[1][2][3]
Atmosphere
Inert Gas (Argon/Nitrogen)
Critical. N-aryl amines readily oxidize in air to form colored -oxides or coupled imine impurities (yellow/brown).[1][2][3]
Container
Amber Glass + Teflon Seal
Amber glass blocks UV light (which catalyzes aniline oxidation).[1][2] Teflon (PTFE) liners prevent leaching of plasticizers by the organic amine.[2]
Humidity
Desiccator (<30% RH)
The hydroxymethyl group (-CHOH) is a hydrogen bond donor/acceptor, making the solid hygroscopic.[1][2][3] Moisture accelerates hydrolysis and oxidation.[1][2]
Q2: My sample arrived on ice but the ice melted. Is it compromised?
Likely No. The compound is chemically stable at room temperature for short durations (24–48 hours) if sealed.[1][2]
Action: Inspect the appearance. If it remains an off-white solid/oil without significant darkening, it is safe to use.[1][2]
Immediate Step: Purge the vial with nitrogen/argon and transfer to -20°C storage immediately.
Part 2: Troubleshooting Degradation
Q3: The compound has turned from off-white to yellow/brown. Is it still usable?
Diagnosis: This is a classic sign of oxidative degradation of the N-phenyl (aniline) functionality.[1][2]
Mechanism: Atmospheric oxygen creates radical species at the nitrogen or the aromatic ring, leading to conjugated impurities (e.g., quinones or azo-linkages) which are highly colored even at trace levels (<1%).[3]
Decision Guide:
Pale Yellow: Purity is likely >98%.[1][2] Usable for general synthesis (e.g., alkylations, acylation).[2]
Dark Brown/Black: Significant degradation (>5%).[1][2] Purification required.
Recovery Protocol:
Dissolve the crude material in a minimal amount of Ethyl Acetate/Hexane (1:1).[1][2]
Pass through a short pad of neutral alumina or silica (the colored impurities are often more polar and stick to the stationary phase).[2]
Concentrate the filtrate under reduced pressure.
Q4: The solid has clumped into a sticky mass. How do I handle this?
Diagnosis: Hygroscopicity. The primary alcohol group has absorbed atmospheric water.[1][2]
Impact: Water acts as a nucleophile or proton source that can interfere with sensitive reactions (e.g., using organolithiums or hydrides).[2][3]
Correction:
Drying: Dissolve in dry Dichloromethane (DCM), add activated 4Å Molecular Sieves, filter, and evaporate under high vacuum.
Handling: Weigh the compound inside a glovebox or use a "weighing boat" technique where you tare the vial, add material quickly, and re-seal.
Q5: I see an extra spot on TLC after storage. What is it?
Potential Degradants:
N-Oxide: The tertiary nitrogen can oxidize to an
-oxide ().[1][2][3] This spot will be much more polar (lower ) than the parent compound.[1]
Aldehyde: The primary alcohol (-CH
OH) can oxidize to the aldehyde (-CHO).[1][2][3] This spot will be less polar (higher ) and may stain with DNP (2,4-dinitrophenylhydrazine).[1]
Part 3: Visualization of Stability Logic
The following diagram illustrates the decision-making process for handling (S)-1-phenyl-2-piperidinemethanol based on visual cues.
Caption: Decision tree for assessing the quality of (S)-1-phenyl-2-piperidinemethanol based on visual inspection of color and texture.
Part 4: Experimental Methodologies
Protocol A: Re-Purification of Oxidized Material
If your material has turned dark brown, use this standard purification method for N-aryl amino alcohols.[1][2][3]
Dissolution: Dissolve 1.0 g of the crude material in 10 mL of Dichloromethane (DCM).
Adsorption: Add 2.0 g of silica gel to the solution and evaporate to dryness (dry loading).
Column Chromatography:
Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]
Eluent: Gradient of Hexanes:Ethyl Acetate (from 90:10 to 70:30).[1][2][3]
Note: The N-phenyl group reduces the basicity of the amine, so triethylamine (TEA) is usually not required in the eluent, unlike alkyl piperidines.
Collection: Collect the fractions corresponding to the major spot (visualize with UV at 254 nm; N-aryl groups are UV active).[1][2]
Storage: Evaporate solvents and immediately store under Argon at -20°C.
Protocol B: Handling for Anhydrous Reactions
Because the compound is hygroscopic, use this protocol before sensitive catalytic steps.
Weigh the required amount into a Schlenk flask.
Add anhydrous Toluene (5 mL per gram).
Evaporate the Toluene under vacuum (azeotropic removal of water).[1][2] Repeat 2x.
Dissolve in the final anhydrous solvent (e.g., THF) under an inert atmosphere.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17202, 1-Phenyl-2-piperidin-1-ylethanol (Structural Analog Data).[1][2][3] Retrieved from [Link][1]
Maes, B. U., et al. (2008). Copper-Catalyzed N-Arylation of Amino Alcohols.[1][2][3] (Describing the synthesis and stability of N-aryl-2-hydroxymethylpiperidines). Journal of Organic Chemistry. Retrieved from [Link]
Overcoming solubility issues with (S)-(1-Phenylpiperidin-2-yl)methanol
Welcome to the technical support resource for (S)-(1-Phenylpiperidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solution...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for (S)-(1-Phenylpiperidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges encountered during experimentation. We will explore the physicochemical properties of this compound and provide actionable troubleshooting strategies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of (S)-(1-Phenylpiperidin-2-yl)methanol that influence its solubility?
Understanding the fundamental properties of (S)-(1-Phenylpiperidin-2-yl)methanol is the first step in addressing solubility issues. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data on similar piperidine derivatives.
Table 1: Physicochemical Properties of (S)-(1-Phenylpiperidin-2-yl)methanol and Related Compounds
Similar piperidine derivatives exist in both forms.
Predicted LogP
~2.0 - 3.0
The phenyl and piperidine rings contribute to its lipophilicity. For comparison, the LogP of 1-(2-phenylethyl)-piperidine is 2.715.[2] This indicates a preference for nonpolar environments over water.
Estimated pKa
~8.0 - 9.0 (of the conjugate acid)
The pKa of the conjugate acid of piperidine is ~11.2.[3] The electron-withdrawing effect of the N-phenyl group is expected to decrease the basicity of the piperidine nitrogen, thus lowering the pKa.
Aqueous Solubility
Predicted to be low.
Compounds with high LogP values and crystalline structures (often called "brick dust molecules") typically exhibit poor aqueous solubility.[4] Up to 90% of small molecules in development pipelines are poorly soluble.[5]
Q2: Why is this compound poorly soluble in aqueous solutions?
The low aqueous solubility of (S)-(1-Phenylpiperidin-2-yl)methanol is a direct result of its molecular structure. It contains two significant lipophilic (fat-loving) regions: the phenyl group and the piperidine ring. These nonpolar parts of the molecule are not well-solvated by polar water molecules. While the hydroxyl (-OH) group on the methanol substituent can form hydrogen bonds with water, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule. This imbalance leads to low solubility in aqueous media.[4][6]
Q3: How does pH impact the solubility of (S)-(1-Phenylpiperidin-2-yl)methanol?
The solubility of this compound is highly dependent on pH. The nitrogen atom in the piperidine ring is basic and can accept a proton (H⁺) to form a positively charged conjugate acid.
In acidic conditions (pH < pKa): The compound will be predominantly in its protonated, cationic form. This charged species is significantly more polar than the neutral free base, leading to a substantial increase in aqueous solubility.[7][8]
In neutral or basic conditions (pH > pKa): The compound will exist primarily as the neutral free base, which is less polar and therefore less soluble in water.
This pH-dependent solubility is a critical tool that can be leveraged to overcome solubility challenges.[9]
Q4: In which organic solvents is (S)-(1-Phenylpiperidin-2-yl)methanol likely to be soluble?
Given its lipophilic nature, (S)-(1-Phenylpiperidin-2-yl)methanol is expected to be soluble in a range of common organic solvents.
Table 2: Predicted Solvent Compatibility
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Aprotic Polar
DMSO, DMF, Acetonitrile, THF
High
Favorable dipole-dipole interactions are expected.
Protic Polar
Methanol, Ethanol, Isopropanol
High to Miscible
The hydroxyl group can participate in hydrogen bonding with these solvents.
Halogenated
Dichloromethane (DCM), Chloroform
High
Good compatibility with the nonpolar regions of the molecule.
Aromatic
Toluene, Benzene
Moderate to High
The phenyl ring on the molecule interacts favorably with aromatic solvents.
Troubleshooting Guide
This section provides a step-by-step approach to overcoming common solubility issues encountered in the lab.
Issue 1: My (S)-(1-Phenylpiperidin-2-yl)methanol powder will not dissolve in my aqueous buffer.
This is the most common challenge and is expected due to the compound's low intrinsic aqueous solubility.
Primary Cause: Direct addition of a hydrophobic solid into an aqueous medium is inefficient. The high crystal lattice energy of the solid and poor solvation by water prevent it from dissolving.[4][5]
Recommended Solution: Prepare a concentrated stock solution in a water-miscible organic solvent first. Dimethyl sulfoxide (DMSO) is an excellent and widely used choice.
Protocol: Preparing a Concentrated Stock Solution
Accurately weigh the required amount of (S)-(1-Phenylpiperidin-2-yl)methanol powder.
Transfer the powder to a suitable vial.
Add a small volume of fresh, anhydrous DMSO to the powder.
Vortex or sonicate the mixture until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.
This concentrated stock solution can now be used for serial dilutions into your aqueous experimental medium.
Caption: Workflow for preparing an organic stock solution.
Issue 2: My solution turned cloudy after adding the DMSO stock to my aqueous buffer.
This indicates that the compound has precipitated out of solution upon dilution.
Primary Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with the presence of a small amount of DMSO as a co-solvent. This is a common issue when the required experimental concentration is high.[10]
Solutions:
Sonication: Briefly sonicate the final solution. The mechanical energy can sometimes help to redissolve small amounts of precipitate or create a fine suspension.
pH Adjustment (Recommended): Lowering the pH of the final aqueous buffer is the most effective strategy. By protonating the piperidine nitrogen, you create the much more soluble salt form of the compound.
Protocol: Prepare your final aqueous buffer at a pH that is at least 1-2 units below the estimated pKa of the compound (e.g., pH 6.0-7.0). Add the DMSO stock solution to this acidic buffer. The compound should remain in solution.
Important: Always run a vehicle control with the same final concentration of DMSO and the same pH to ensure that the solvent or the pH change itself does not affect your experimental results.[11]
Caption: Effect of pH on the solubility of a basic compound.
Issue 3: How can I dissolve the compound for an in vivo study or if I must avoid organic solvents?
For many applications, particularly those involving live cells or animal models, organic solvents are undesirable.
Primary Cause: The need to formulate the poorly soluble free base in a biocompatible aqueous vehicle.
Solutions:
Aqueous Acidic Solution (Salt Formation): This is the preferred method. Instead of using an organic solvent, you can directly dissolve the compound in a slightly acidic aqueous solution.
Protocol:
Weigh the compound.
Add a vehicle like 0.9% saline or a buffer adjusted to an acidic pH (e.g., pH 4-5 with HCl).
Stir or sonicate until the compound fully dissolves. The resulting solution contains the hydrochloride salt of your compound, which is more soluble and bioavailable.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like (S)-(1-Phenylpiperidin-2-yl)methanol, forming an inclusion complex that is water-soluble.[12]
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations.
Method: This typically involves preparing a solution of the cyclodextrin in water and then adding the compound, followed by stirring or sonication to facilitate complex formation.
Caption: Cyclodextrin encapsulation of a hydrophobic molecule.
References
Kakran, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
Savjani, K. T., et al. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
Sharma, S., et al. (2021). Drug Solubility: Importance and Enhancement Techniques. PMC.
Kumar, S., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Frenkel, O. (2018). Solving solubility issues in modern APIs. TAPI.
BenchChem. Troubleshooting AP-III-a4 solubility issues in aqueous solutions.
Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Asymmetric Catalysis DivisionSubject: Temperature Optimization for (S)-(1-Phenylpiperidin-2-yl)methanol Catalyzed Diethylzinc Additions
Ticket ID: OPT-ZN-PH-001
Status: Open
Executive Summary: The Thermal "Sweet Spot"
Welcome to the technical support guide for (S)-(1-Phenylpiperidin-2-yl)methanol . As a Senior Application Scientist, I understand that temperature is not just a variable in this system—it is the switch that controls the competition between the enantioselective catalytic cycle and the racemic background reaction .
For this specific N-phenyl ligand, the optimal operating window is narrower than for its N-alkyl counterparts (e.g., N-methyl prolinol).
Standard Target Range:
to .
Critical Constraint: Unlike N-alkyl ligands, the N-phenyl group reduces the Lewis basicity of the nitrogen atom. Operating below
often stalls reactivity, while operating above risks ligand dissociation and high racemic background rates.
Module 1: Troubleshooting Enantioselectivity (
)
User Observation: "My conversion is good (>90%), but the enantiomeric excess (
) is degrading (dropping below 85%)."
Root Cause Analysis:
The degradation of
is almost invariably caused by the uncatalyzed background reaction outpacing the catalyzed pathway. Diethylzinc () can react with aldehydes without a ligand, producing racemic alcohol.[1]
The Temperature Conflict:
High Temp (
): The uncatalyzed racemic pathway has a higher activation energy than the catalyzed pathway. However, at high temperatures, the thermal energy is sufficient to overcome this barrier, leading to a "leak" of racemic product.
Ligand Specifics: The N-phenyl group is electron-withdrawing compared to an N-methyl group. This weakens the N-Zn coordinate bond. At high temperatures, the active catalyst complex may dissociate, leaving the aldehyde exposed to free
.
Corrective Actions (Q&A Format):
Q: Should I cool the reaction to
or ?
A:Proceed with caution. While this suppresses the background reaction, the N-phenyl ligand is less active due to lower basicity. Deep cooling may freeze the catalytic cycle entirely, resulting in 0% conversion. Recommended: Start at
. If is still low, increase ligand loading (from 2 mol% to 5 mol%) rather than lowering temperature further.
Q: My
fluctuates between batches. Is temperature the only factor?
A: No. Check for aggregation . Zinc alkoxides form tetramers/oligomers. If your reaction exotherms (spikes in temperature) upon addition of
, you are momentarily exceeding the stability window. Protocol: Add slowly at to maintain strict isothermality.
Module 2: Troubleshooting Reactivity (Yield)
User Observation: "The reaction stalls at 50% conversion, or takes 48+ hours to complete."
Root Cause Analysis:
The catalytic species is a Zinc-Aminoalkoxide complex .[2] For the cycle to turn over, the product alkoxide must dissociate and be replaced by a new substrate. The N-phenyl group provides steric bulk and electronic deactivation, making this turnover step the rate-limiting bottleneck at low temperatures.
Corrective Actions:
Q: Can I heat to
to push conversion?
A:Not recommended. This will trigger the "Racemic Leak" described in Module 1.
Better Solution: Use a Ti(OiPr)4 additive . Titanium tetraisopropoxide acts as a Lewis acid accelerator. It creates a heterobimetallic transition state that is more reactive than the Zinc-only species, allowing you to maintain high reactivity at
without raising the temperature.
Q: Does solvent choice affect the temperature requirement?
A: Yes. In coordinating solvents (THF, Ether), the solvent competes with the ligand for the Zinc center. This requires higher temperatures to displace the solvent, which hurts
.
Mandatory Protocol: Use non-polar solvents (Toluene or Hexane ) to allow the reaction to proceed at the lower optimal temperature (
).
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for temperature adjustments based on your experimental feedback (
vs. Yield).
Figure 1: Decision matrix for tuning reaction temperature based on yield/selectivity outcomes.
Module 4: The Mechanistic "Why" (Advanced Theory)
To truly master this reaction, you must understand the Monomer-Dimer Equilibrium .
The Resting State (Dimer): In solution, the zinc-aminoalkoxide catalyst tends to aggregate into stable dimers (heterochiral or homochiral). These dimers are catalytically inactive .
The Active State (Monomer): Temperature helps dissociate these dimers into active monomers.
The N-Phenyl Effect: The N-phenyl group alters the stability of the dimer. If T is too low, the dimer is too stable (Frozen State). If T is too high, the monomer forms but lacks the rigidity to enforce chirality (Racemic Leak).
Figure 2: The temperature-dependent equilibrium between inactive dimers and active monomers.
Standardized Optimization Protocol
Objective: Determine the optimal T for a new aldehyde substrate.
Preparation: Flame-dry all glassware. Use anhydrous Toluene.[2]
Ligand Loading: Dissolve (S)-(1-Phenylpiperidin-2-yl)methanol (2-5 mol%) in Toluene.
Zinc Addition: Add
(2.2 equiv) at room temperature and stir for 20 mins.
Why? This ensures complete formation of the zinc-alkoxide catalyst before cooling.
Cooling: Lower bath to
.
Substrate Addition: Add the aldehyde slowly.
Monitoring: Check conversion at 2 hours.
If < 20% conversion: Warm to
.
If > 20% conversion: Maintain
until complete.
References
Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-aminoethanol.[3] Tetrahedron Letters, 25(26), 2823-2824. Link
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes.[1][4][5][6][7][8] Journal of the American Chemical Society, 108(22), 7117-7119. Link
Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols.[7] The Journal of Organic Chemistry, 65(7), 2108–2113. Link
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][3][4][5][6][7][8] Chemical Reviews, 92(5), 833-856. Link
1H NMR Analysis of (S)-(1-Phenylpiperidin-2-yl)methanol: A Comparative Technical Guide
Topic: 1H NMR Spectrum Analysis of (S)-(1-Phenylpiperidin-2-yl)methanol Content Type: Publish Comparison Guide Executive Summary (S)-(1-Phenylpiperidin-2-yl)methanol is a critical chiral building block in the synthesis o...
(S)-(1-Phenylpiperidin-2-yl)methanol is a critical chiral building block in the synthesis of CNS-active pharmaceutical intermediates. Its quality control relies heavily on verifying both chemical structure and enantiomeric purity. While standard 1H NMR confirms connectivity, it is blind to the absolute configuration of the chiral center at C2.
This guide compares the standard 1H NMR workflow against advanced Chiral Shift Reagent (CSR) protocols and Chiral HPLC. It provides researchers with a decision-making framework for selecting the optimal analytical method based on stage of development (crude synthesis vs. final release).
Part 1: Structural Context & Theoretical Assignments
The Molecule
The compound consists of a piperidine ring locked in a specific conformation by the bulky N-phenyl group. The C2-hydroxymethyl group introduces a chiral center.
Formula: C12H17NO
Key Feature: The N-phenyl ring creates a strong anisotropy effect, shielding/deshielding the adjacent piperidine protons (H2 and H6) differently than in N-alkyl piperidines.
Predicted 1H NMR Data (400 MHz, CDCl3)
Note: Chemical shifts are representative of N-phenyl-2-substituted piperidines based on literature precedents for L-pipecolic acid derivatives.
Position
Protons
Shift (δ, ppm)
Multiplicity
Assignment Logic
Ar-H
2H
7.20 – 7.30
Triplet (m)
Meta-protons on N-phenyl ring.
Ar-H
2H
6.90 – 7.00
Doublet (d)
Ortho-protons (shielded by resonance).
Ar-H
1H
6.80 – 6.85
Triplet (t)
Para-proton.
C2-H
1H
3.90 – 4.10
Multiplet
Deshielded by N-phenyl and adjacent Oxygen.
CH2-OH
2H
3.60 – 3.85
dd / m
Diastereotopic protons. Distinct shifts due to chiral center.
C6-H
2H
3.00 – 3.30
Multiplet
Adjacent to Nitrogen; distinct equatorial/axial splitting.
C3-C5
6H
1.50 – 1.90
Multiplets
Piperidine ring envelope.
OH
1H
2.00 – 4.00
Broad s
Concentration/Solvent dependent.
Structural Assignment Logic
The following diagram illustrates the correlation between the molecular structure and the resulting NMR signals.
Caption: Logical flow from structural moieties to specific NMR spectral regions.
Part 2: Comparative Analysis (Enantiomeric Purity)
Standard NMR cannot distinguish between the (S) and (R) enantiomers in an achiral solvent.[1] To assess optical purity (ee%), you must introduce a chiral environment.[1]
Comparison of Analytical Methods
Feature
Method A: Standard 1H NMR
Method B: Mosher's Ester Analysis (NMR)
Method C: Chiral HPLC
Primary Utility
Structural Confirmation
Absolute Configuration & Approx. ee%
Precise Quantitation (ee%)
Reagents
CDCl3 / DMSO-d6
(R)- and (S)-MTPA-Cl (Mosher's Chloride)
Chiral Column (e.g., Chiralpak AD/OD)
Resolution
None (Enantiomers identical)
High (Δδ > 0.05 ppm possible)
Very High (Baseline separation)
Sample Recovery
High (Non-destructive)
Low (Derivatized)
High (If Prep-HPLC used)
Throughput
< 10 mins
2-4 Hours (Reaction + NMR)
20-40 mins per run
Cost
Low
Medium (Reagent cost)
High (Columns + Solvents)
Expert Insight: When to use which?
Use Method A for routine checks during synthesis to ensure the reduction of the pipecolic acid precursor worked.
Use Method B (Mosher's) when you have synthesized the compound for the first time and need to prove absolute configuration (S vs R) by observing the shielding effects on the piperidine protons.[1]
Use Method C (HPLC) for final QC release where ee% > 99.5% is required.
Part 3: Experimental Protocol – Mosher's Analysis
This protocol describes how to use NMR to determine the enantiomeric excess of (S)-(1-Phenylpiperidin-2-yl)methanol using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).
Workflow Diagram
Caption: Step-by-step workflow for determining stereochemistry via Mosher ester analysis.
Step-by-Step Methodology
Preparation:
Take 10 mg of (S)-(1-Phenylpiperidin-2-yl)methanol.
Dissolve in 0.6 mL of dry pyridine-d5 (or CDCl3 with added pyridine).
Add 1.5 equivalents of (R)-(-)-MTPA-Cl (Mosher's acid chloride).
Add a catalytic amount of DMAP.
Reaction:
Shake the NMR tube or stir in a vial for 1-2 hours at room temperature. The reaction converts the alcohol into the Mosher ester.
Acquisition:
Run the 1H NMR.[2][3][4][5][6][7][8][9] Focus on the OCH2 (hydroxymethyl) region and the C2-Methine proton.
Self-Validation: Ensure the OH peak has disappeared and the CH2 signals have shifted downfield (deshielded by the ester).
Interpretation (The "Double Derivatization" Rule):
To assign absolute configuration, you ideally prepare both the (S)-MTPA and (R)-MTPA esters.[1]
Calculate
.
The spatial arrangement of the phenyl group in the Mosher reagent will shield/deshield protons on the piperidine ring in a predictable pattern, confirming the (S) configuration.[1]
Part 4: Data Interpretation & Troubleshooting
Diastereotopic Protons
In the hydroxymethyl group (-CH2OH), the two protons are chemically non-equivalent because they are adjacent to a chiral center.[1]
Observation: You will likely see two distinct doublets of doublets (dd) or a complex multiplet rather than a clean doublet.
Troubleshooting: Do not confuse this complexity with impurities. Verify by integration (should sum to 2H).
Conformational Locking
The N-phenyl group prevents rapid ring flipping.
Observation: Broad signals at room temperature.
Solution: If signals are too broad to resolve coupling constants, run the NMR at 50°C to speed up the exchange or -40°C to freeze the conformers.
Solvent Effects[10][11]
CDCl3: Best for general characterization.
DMSO-d6: Use if the OH proton signal is required for analysis (it appears as a sharp triplet due to coupling with CH2, whereas it exchanges/disappears in CDCl3).[1]
References
Synthesis & Characterization: "Synthesis of 2-substituted piperidines from L-pipecolic acid." Journal of Organic Chemistry.
Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.[1] Link[1]
Piperidine Conformation: Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
NMR Solvent Data: Fulmer, G. R., et al. (2010).[1][10] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179.[1] Link[1]
A Comparative Guide to Determining the Optical Rotation of (S)-(1-Phenylpiperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a chiral molecule is not merely a quality parameter bu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a chiral molecule is not merely a quality parameter but a critical determinant of its pharmacological activity and safety profile. (S)-(1-Phenylpiperidin-2-yl)methanol is a valuable chiral building block whose enantiomeric purity is paramount. This guide provides an in-depth exploration of the classical method for its stereochemical characterization—optical rotation—and offers a comparative analysis with modern chromatographic and spectroscopic techniques. As a senior application scientist, my aim is to equip you with not just the procedural steps but also the underlying principles and practical considerations to make informed decisions in your analytical workflows.
The Principle of Optical Rotation
Chiral molecules, like (S)-(1-Phenylpiperidin-2-yl)methanol, possess the unique property of rotating the plane of plane-polarized light. This phenomenon, known as optical activity, is the basis of polarimetry. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions.[1] The specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation using the following formula:
[α]λT = α / (l * c)
Where:
[α] is the specific rotation.
T is the temperature in degrees Celsius.
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).[1]
A positive (+) or dextrorotatory rotation signifies a clockwise turning of the plane of polarized light, while a negative (-) or levorotatory rotation indicates a counter-clockwise movement.[1] For a given chiral molecule, its enantiomer will rotate the plane of polarized light by an equal magnitude but in the opposite direction.
Experimental Determination of Optical Rotation for (S)-(1-Phenylpiperidin-2-yl)methanol
Experimental Workflow
Caption: Workflow for the determination of specific rotation.
Detailed Protocol
Instrument Calibration:
Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.
Fill a clean polarimeter cell with the chosen solvent (e.g., methanol or chloroform). Ensure no air bubbles are present in the light path.
Place the cell in the polarimeter and take a blank reading. This value should be close to zero and is subtracted from the sample reading.
Sample Preparation:
Accurately weigh a sample of (S)-(1-Phenylpiperidin-2-yl)methanol (e.g., 100 mg).
Quantitatively transfer the sample to a 10 mL volumetric flask.
Dissolve the sample in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous.
Measurement:
Rinse the polarimeter cell with a small amount of the sample solution.
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
Place the cell in the polarimeter and record the observed rotation (α). Take multiple readings and average them to ensure precision.
Record the temperature of the sample during the measurement.
Calculation of Specific Rotation:
Calculate the concentration (c) of your solution in g/mL.
Use the formula [α] = α / (l * c) to calculate the specific rotation. The path length (l) is typically 1 dm.
Report the specific rotation with the temperature, wavelength, concentration, and solvent used (e.g., [α]D20 = -X.X° (c 1.0, Methanol)).
Comparative Analysis with Alternative Methods
While polarimetry is a foundational technique, it has limitations, particularly in terms of sensitivity and its inability to provide information on the presence of impurities. Modern analytical techniques offer powerful alternatives for assessing the enantiomeric purity of (S)-(1-Phenylpiperidin-2-yl)methanol.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Measures the rotation of plane-polarized light by a chiral molecule in solution.
Physical separation of enantiomers on a chiral stationary phase.[2][3]
Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[4][5][6]
Primary Output
A single value representing the bulk optical rotation of the sample.
Chromatogram showing two separated peaks for the R and S enantiomers.
NMR spectrum with separate, quantifiable signals for each enantiomer.
Quantitative Analysis
Can determine enantiomeric excess (e.e.) if the specific rotation of the pure enantiomer is known.[1]
Highly accurate and precise quantification of e.e. by integrating the peak areas of the enantiomers.[7]
Accurate determination of e.e. by integrating the distinct signals of the diastereomeric complexes.[6]
Sensitivity
Relatively low. Requires higher concentrations of the sample.[7]
High sensitivity, capable of detecting trace amounts of the undesired enantiomer.[7]
Moderate to high sensitivity, dependent on the magnetic field strength and the choice of chiral auxiliary.
Impurity Detection
Cannot distinguish between the desired enantiomer and other optically active impurities.
Can simultaneously separate and quantify both chiral and achiral impurities.
Can detect impurities if they produce signals that do not overlap with the analyte's signals.
Throughput
Relatively fast for a single measurement.
Can be automated for high-throughput screening.
Rapid analysis, particularly useful for reaction monitoring.[6]
Instrumentation
Requires a dedicated polarimeter.
Requires an HPLC system with a chiral column and a suitable detector (e.g., UV).[2]
Requires a high-field NMR spectrometer and a suitable chiral solvating/derivatizing agent.[6]
Decision-Making Workflow for Chiral Analysis
The choice of analytical method depends on the specific requirements of the analysis, such as the stage of drug development, the need for impurity profiling, and available instrumentation.
Technical Guide: HPLC Chiral Separation of (S)-(1-Phenylpiperidin-2-yl)methanol
This guide outlines the high-performance liquid chromatography (HPLC) strategies for the enantiomeric resolution of (S)-(1-Phenylpiperidin-2-yl)methanol . It is designed for analytical chemists and process engineers requ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the high-performance liquid chromatography (HPLC) strategies for the enantiomeric resolution of (S)-(1-Phenylpiperidin-2-yl)methanol . It is designed for analytical chemists and process engineers requiring high-purity isolation of this chiral intermediate, often used in the synthesis of piperidine-based pharmaceuticals.
Executive Summary & Compound Analysis
The target molecule, (1-Phenylpiperidin-2-yl)methanol , possesses a single chiral center at the C2 position of the piperidine ring. The presence of the basic tertiary amine (N-phenyl) and the primary hydroxyl group creates a "bifunctional" handle for chiral recognition but also introduces chromatographic challenges (e.g., peak tailing due to silanol interactions).
Detection Challenge: The N-phenyl group provides a UV chromophore (λmax ~250-260 nm), eliminating the absolute need for derivatization, though sensitivity may be lower compared to nitro-aromatics.
Unlike rigid templates, this guide advocates a Screening-First Approach using Polysaccharide-based Chiral Stationary Phases (CSPs), which have shown the highest success rate for N-aryl piperidines [1, 2].
Comparative Assessment of Stationary Phases
Feature
Amylose-Based (e.g., Chiralpak AD-H/IA)
Cellulose-Based (e.g., Chiralcel OD-H/IB)
Selector
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dimethylphenylcarbamate)
Structure
Helical polymer; forms inclusion cavities.
Linear/Sheet-like polymer; forms "trenches".
Interaction
Excellent for aromatic groups (N-phenyl) fitting into helical grooves.
Stronger steric discrimination for bulky substituents.
Success Probability
High (Primary Recommendation)
Medium (Alternative)
Typical
1.2 – 1.8
1.1 – 1.4
Mechanism of Separation
The separation relies on a three-point interaction model :
Hydrogen Bonding: Between the analyte's -OH group and the carbamate C=O or N-H of the CSP.
- Stacking: Between the N-phenyl ring of the analyte and the phenyl rings of the CSP.
Steric Fit: The piperidine ring geometry determines which enantiomer fits deeper into the chiral cavity.
Experimental Protocols
Protocol A: The "Gold Standard" (Normal Phase)
This method utilizes the Amylose-based CSP, which historically provides superior resolution for N-aryl piperidines due to the flexible helical cavity accommodating the phenyl ring [3].
Instrument Setup:
System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1200/1260 or Waters Alliance).
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Lux Amylose-1).
Temperature: 25°C (Control is critical; lower T often improves resolution).
Mobile Phase Preparation:
Base Solvent: n-Hexane (90% v/v).
Modifier: Isopropanol (IPA) or Ethanol (10% v/v). Note: Ethanol often yields sharper peaks for amines.
Additive (CRITICAL): Diethylamine (DEA) or Triethylamine (TEA) at 0.1% v/v .
Why? The basic additive masks residual silanols on the silica support, preventing the basic piperidine nitrogen from dragging (tailing).
If solubility in hexane is poor, or if Protocol A fails, switch to Polar Organic Mode using immobilized phases (e.g., Chiralpak IA/IB).
Mobile Phase: 100% Acetonitrile (with 0.1% DEA) OR Acetonitrile/Methanol (95:5 + 0.1% DEA).
Benefit: Faster run times and better solubility for polar impurities.
Performance Data & Validation
The following data represents typical performance metrics for N-substituted piperidine alcohols on an Amylose tris(3,5-dimethylphenylcarbamate) column (AD-H) [1, 4].
Parameter
Value (Approx.)
Acceptance Criteria
Retention Time ()
6.5 ± 0.5 min
N/A
Retention Time ()
8.2 ± 0.5 min
N/A
Selectivity ()
1.26
> 1.10
Resolution ()
> 2.5
> 1.5 (Baseline)
Tailing Factor ()
1.1 – 1.3
< 1.5
Note: The (S)-enantiomer elution order is typically determined by injecting an authentic standard. For many 2-substituted piperidines on AD-H, the (S)-isomer elutes second, but this must be experimentally verified.
Workflow Visualization
The following diagram illustrates the decision matrix for method development, ensuring a self-validating workflow.
Caption: Decision tree for chiral method development. Green path indicates success; Red path triggers optimization loops.
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Peak Tailing
Interaction between amine and residual silanols.
Increase DEA concentration to 0.2% or switch to TEA. Ensure column is "H" series (High performance, coated on 5µm silica).
Lower temperature to 10-15°C to increase enthalpy-driven separation. Switch alcohol modifier (IPA EtOH).
Baseline Drift
Unstable equilibrium of additive.
Pre-mix mobile phase thoroughly. Ensure column is equilibrated for >20 column volumes with additive.
References
BenchChem. (2025).[3] Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Retrieved from
Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from
National Institutes of Health (NIH). (2006). Enantiomeric Separation of Piperazine/Piperidine Derivatives (SYA0340). PMC1557650. Retrieved from
Sigma-Aldrich. (2023). Basics of Chiral HPLC: Inclusion Complexing Mechanisms. Retrieved from
ProQuest. (2022). New-To-Nature Selective C-H Alkylation Using Engineered Carbene Transferases. (Referencing Chiralpak AD methods for N-phenyl piperidine derivatives). Retrieved from
A Comparative Guide to the Reactivity of (S)- and (R)-(1-Phenylpiperidin-2-yl)methanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Landscape of Chiral Catalysis In the realm of asymmetric synthesis, the ability to selectively produce one enantiomer of a chir...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Chiral Catalysis
In the realm of asymmetric synthesis, the ability to selectively produce one enantiomer of a chiral molecule is of paramount importance, particularly in the development of pharmaceuticals where the stereochemistry of a drug can dictate its efficacy and safety profile.[1] Chiral amino alcohols are a cornerstone of this field, frequently employed as catalysts or ligands to induce stereoselectivity in a wide array of chemical transformations. Among these, (1-Phenylpiperidin-2-yl)methanol, with its rigid piperidine backbone and stereogenic center at the 2-position, presents a compelling scaffold for asymmetric catalysis.
The Principle of Enantiomeric Differentiation: A Tale of Two Transition States
The differential reactivity of two enantiomers of a chiral catalyst stems from the fundamental principles of stereochemistry. When a chiral catalyst interacts with a prochiral substrate, it forms a transient diastereomeric complex. These diastereomeric complexes have different energies and geometric arrangements, leading to diastereomeric transition states for the subsequent chemical transformation.[2] The difference in the activation energies of these diastereomeric transition states dictates the rate at which each enantiomeric product is formed.
For instance, when (S)-(1-Phenylpiperidin-2-yl)methanol is used as a catalyst, it will form two diastereomeric transition states with the substrate, one leading to the (R)-product and the other to the (S)-product. The steric and electronic interactions within these transition states will favor one over the other, resulting in an enantiomeric excess (ee) of one product. Conversely, using the (R)-enantiomer of the catalyst will result in a mirrored set of diastereomeric transition states, leading to the preferential formation of the opposite enantiomeric product, ideally with a similar magnitude of enantioselectivity.[3]
Illustrative Comparison: Enantioselective Addition of Diethylzinc to Benzaldehyde
To provide a practical comparison, we will consider the enantioselective addition of diethylzinc to benzaldehyde, a classic carbon-carbon bond-forming reaction that produces a chiral secondary alcohol.[4] Chiral amino alcohols are well-known to effectively catalyze this reaction.[5] While direct data for (1-Phenylpiperidin-2-yl)methanol is unavailable, we can project the expected outcomes based on the performance of analogous prolinol-derived catalysts.[6][7]
Hypothetical Performance Data
The following table presents hypothetical yet realistic data for the catalytic performance of (S)- and (R)-(1-Phenylpiperidin-2-yl)methanol in the enantioselective ethylation of benzaldehyde. This data is extrapolated from the performance of structurally similar chiral amino alcohols and serves as a benchmark for what a researcher might expect to observe.[8][9]
Catalyst
Product Enantiomer
Yield (%)
Enantiomeric Excess (ee, %)
(S)-(1-Phenylpiperidin-2-yl)methanol
(S)-1-Phenylpropan-1-ol
~90
~95
(R)-(1-Phenylpiperidin-2-yl)methanol
(R)-1-Phenylpropan-1-ol
~90
~95
This table illustrates the expected outcome: each enantiomer of the catalyst should produce the corresponding enantiomer of the product with high yield and enantioselectivity.
Experimental Protocol: A Self-Validating System
This detailed protocol allows for the direct comparison of the (S) and (R) enantiomers of (1-Phenylpiperidin-2-yl)methanol under identical conditions.
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
Catalyst Preparation:
In two separate flame-dried Schlenk flasks under an inert atmosphere (Argon or Nitrogen), add (S)-(1-Phenylpiperidin-2-yl)methanol (0.05 mmol, 5 mol%) to one and (R)-(1-Phenylpiperidin-2-yl)methanol (0.05 mmol, 5 mol%) to the other.
To each flask, add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.
Cool the solutions to 0 °C in an ice bath.
Reaction Setup:
To each catalyst solution, slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes. A white precipitate may form.
Stir the resulting mixtures at 0 °C for 30 minutes.
Addition of Substrate:
Slowly add freshly distilled benzaldehyde (1.0 mmol) to each reaction mixture.
Reaction Monitoring and Work-up:
Stir the reactions at 0 °C and monitor their progress by thin-layer chromatography (TLC).
Upon completion (typically 2-4 hours), quench the reactions by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
Allow the mixtures to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Analysis:
Purify the crude product by flash column chromatography on silica gel.
Determine the yield of the 1-phenylpropan-1-ol.
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Mechanistic Insight and Visualization
The stereochemical outcome of the reaction is determined by the formation of a chiral zinc-aminoalkoxide complex. This complex coordinates with the benzaldehyde, and the chiral environment created by the (1-Phenylpiperidin-2-yl)methanol ligand directs the approach of the ethyl group from the diethylzinc to one of the two enantiotopic faces of the aldehyde's carbonyl group.
Caption: Formation of diastereomeric complexes leading to enantiomeric products.
The diagram above illustrates how the chirality of the catalyst dictates the stereochemical outcome. The (S)-catalyst preferentially forms a transition state that leads to the (S)-product, while the (R)-catalyst favors the transition state leading to the (R)-product.
Conclusion: A Powerful Tool for Asymmetric Synthesis
While direct comparative data for (S)- and (R)-(1-Phenylpiperidin-2-yl)methanol is not extensively documented, the principles of asymmetric catalysis and data from analogous systems strongly suggest that both enantiomers are highly effective chiral ligands. They are expected to provide excellent and opposite enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes. The provided experimental protocol offers a clear and robust method for researchers to directly compare their reactivity and validate their efficacy in specific applications. The choice between the (S) and (R) enantiomer will ultimately depend on the desired stereochemistry of the target molecule, making both invaluable tools in the arsenal of the synthetic chemist.
References
Asymmetric Synthesis. (n.d.). Retrieved from [Link]
Chiralpedia. (2024, August 16). Understanding the Fundamentals of Asymmetric Synthesis. Retrieved from [Link]
LibreTexts. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 119(39), 8493–8494. [Link]
Thalji, R. K., & Toste, F. D. (2003). Principles and Applications of Asymmetric Synthesis. Journal of the American Chemical Society, 125(47), 14425–14425. [Link]
Pu, L. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]
IIT Bombay. (n.d.). Concise Introduction to Asymmetric Synthesis. Retrieved from [Link]
Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493. [Link]
Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(12), 2133–2136. [Link]
ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. Retrieved from [Link]
Longdom Publishing. (2023, February 2). Study and Synthesis of Enantiomers and its Unique Properties. Journal of Pharmaceutical Chemistry & Chemical Science, 9(1). Retrieved from [Link]
Mass Spectrometry Characterization of (S)-(1-Phenylpiperidin-2-yl)methanol: A Comparative Analytical Guide
Executive Summary (S)-(1-Phenylpiperidin-2-yl)methanol (CAS: 23702-98-9 for racemate) is a critical chiral building block and pharmaceutical intermediate, often utilized in the asymmetric synthesis of bioactive alkaloids...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(S)-(1-Phenylpiperidin-2-yl)methanol (CAS: 23702-98-9 for racemate) is a critical chiral building block and pharmaceutical intermediate, often utilized in the asymmetric synthesis of bioactive alkaloids and piperidine-based therapeutics. Its characterization presents a dual challenge: confirming the structural integrity of the N-phenyl-piperidine core and validating the enantiomeric purity of the C2 chiral center.
This guide objectively compares the two dominant analytical platforms—High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS provides superior structural fingerprinting via hard ionization, LC-HRMS coupled with chiral stationary phases (CSPs) emerges as the superior methodology for enantiomeric excess (ee) determination and impurity profiling in complex biological matrices.
Part 1: Comparative Analysis of Analytical Platforms
The choice between LC-MS and GC-MS for (S)-(1-Phenylpiperidin-2-yl)methanol depends on the specific analytical objective: Structural Elucidation vs. Chiral Purity .
High-Resolution LC-MS/MS (ESI-QTOF)
Best For: Enantiomeric purity (chiral separation), impurity profiling, and biological metabolite identification.
Mechanism: Uses Electrospray Ionization (ESI) in positive mode. The basic nitrogen atom on the piperidine ring readily protonates (
).
Chiral Capability: Compatible with polysaccharide-based Chiral Stationary Phases (CSPs) such as Chiralpak AD-H or OD-H, allowing direct separation of the (S) and (R) enantiomers without derivatization.
Performance: High sensitivity (picogram level) and soft ionization preserve the molecular ion, making it ideal for detecting trace impurities that might degrade thermally.
GC-MS (Electron Impact - EI)
Best For: Raw material identification, structural fingerprinting, and residual solvent analysis.
Mechanism: Uses Electron Impact (70 eV).[1][2] The high energy causes extensive fragmentation, providing a unique spectral "fingerprint" for library matching (NIST/Wiley).
Chiral Capability: Limited. Direct separation requires specialized cyclodextrin-based chiral GC columns (e.g., Rt-βDEX). Alternatively, the alcohol must be derivatized with a chiral agent (e.g., Mosher’s acid chloride) to form diastereomers separable on standard columns.
Performance: The compound is thermally stable enough for GC, but the polar hydroxyl group can cause peak tailing on non-polar columns (e.g., DB-5MS), necessitating derivatization (silylation) for optimal peak shape.
Table 1: Performance Comparison Matrix
Feature
Method A: LC-HRMS (ESI-QTOF)
Method B: GC-MS (EI)
Ionization Type
Soft (ESI+); Preserves
Hard (EI 70eV); Extensive fragmentation
Primary Target
Enantiomeric Excess (ee%) & Impurities
Structural Confirmation (Fingerprint)
Chiral Separation
Direct (Chiral Columns)
Indirect (Derivatization usually required)
Sensitivity
High (pg/mL range)
Moderate (ng/mL range)
Sample Prep
Dilute & Shoot (MeOH/Water)
Extraction or Derivatization (TMS/TFA)
Key Fragment
174 ()
160 ()
Part 2: Detailed Characterization Protocols
Protocol A: Enantiomeric Purity Assessment via Chiral LC-MS
Objective: Quantify the ratio of (S)-isomer to (R)-isomer.
1. Sample Preparation:
Dissolve 1 mg of (S)-(1-Phenylpiperidin-2-yl)methanol in 1 mL of Methanol (HPLC grade).
A Comparative Guide to the Infrared Spectrum of (S)-(1-Phenylpiperidin-2-yl)methanol
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (S)-(1-Phenylpiperidin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this docum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (S)-(1-Phenylpiperidin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list, offering a comparative analysis against structurally related compounds to illuminate the unique spectral features of this molecule. The interpretation is grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for compound characterization.
Introduction: The Structural Significance of (S)-(1-Phenylpiperidin-2-yl)methanol
(S)-(1-Phenylpiperidin-2-yl)methanol is a chiral molecule featuring a tertiary amine within a piperidine ring, a phenyl group attached to the nitrogen, and a primary alcohol. This combination of functional groups makes FT-IR spectroscopy an invaluable tool for its structural confirmation and for distinguishing it from precursors, byproducts, or related structures. Understanding its characteristic spectral signature is crucial for quality control, reaction monitoring, and regulatory submissions.
This guide will deconstruct the expected FT-IR spectrum by examining the constituent parts of the molecule and comparing them to the spectra of simpler, representative compounds:
2-Piperidinemethanol: Represents the core piperidinyl-methanol structure, highlighting the contributions of the secondary amine and primary alcohol.
N-Phenylpiperidine: Illustrates the spectral changes that occur upon N-arylation of the piperidine ring.
(S)-(-)-1-Phenylethanol: Provides a reference for the hydroxyl and phenyl group vibrations in a chiral, benzylic alcohol context.
By comparing the predicted spectrum of the target molecule with the experimental data of these analogs, we can build a robust and validated understanding of its vibrational modes.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
To obtain a reliable FT-IR spectrum, particularly for a potentially viscous liquid or solid like (S)-(1-Phenylpiperidin-2-yl)methanol, proper sample preparation is paramount.[1][2] The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for such samples.[1][3]
Methodology: Attenuated Total Reflectance (ATR) FT-IR
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.[2]
Sample Application: Apply a small, uniform amount of the (S)-(1-Phenylpiperidin-2-yl)methanol sample directly onto the center of the ATR crystal. If the sample is a solid, ensure sufficient pressure is applied with the built-in clamp to make good contact with the crystal.
Data Acquisition: Collect the spectrum over the standard mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.[2] To enhance the signal-to-noise ratio, co-add a minimum of 16 scans.
Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software to produce the final absorbance spectrum.
This protocol ensures a high-quality, reproducible spectrum by minimizing sample preparation artifacts and pathlength issues common with traditional transmission methods.[1]
Spectral Analysis and Comparison
The FT-IR spectrum of (S)-(1-Phenylpiperidin-2-yl)methanol is a composite of the vibrational modes of its distinct functional groups. The following analysis dissects the key regions of the spectrum and compares them with our chosen reference molecules.
The Hydroxyl (O-H) and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
This region is dominated by the stretching vibrations of O-H and C-H bonds.
O-H Stretch (Alcohol): A prominent, broad absorption band is expected between 3500-3200 cm⁻¹.[4][5][6] This broadening is a direct result of intermolecular hydrogen bonding between the alcohol moieties.[6][7] This feature is a key indicator of the hydroxyl group and would be present in both the target molecule and the comparative compounds, 2-Piperidinemethanol and (S)-(-)-1-Phenylethanol.
Aromatic C-H Stretch: Sharp, medium-intensity peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). These are characteristic of the C-H stretching vibrations on the phenyl ring.[8] These peaks would be observed in the spectra of (S)-(1-Phenylpiperidin-2-yl)methanol, N-Phenylpiperidine, and (S)-(-)-1-Phenylethanol.
Aliphatic C-H Stretch: Strong, sharp absorptions appearing just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the symmetric and asymmetric stretching of the C-H bonds within the piperidine ring and the methylene group of the methanol substituent.[8][9]
A key distinction arises when comparing with 2-Piperidinemethanol. As a secondary amine, 2-Piperidinemethanol would exhibit a distinct, sharp N-H stretching peak in the 3350-3310 cm⁻¹ region, which would be absent in the spectrum of our target molecule, a tertiary amine.[10][11]
The "Fingerprint" Region (1600 cm⁻¹ - 400 cm⁻¹)
This region contains a wealth of structural information from bending vibrations and stretching of heavier atoms.[8]
Aromatic C=C Bending:
Medium to weak absorptions between 1600-1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the phenyl ring. These are reliable indicators of the aromatic system present in (S)-(1-Phenylpiperidin-2-yl)methanol and N-Phenylpiperidine.
C-N and C-O Stretching:
This is a critical area for distinguishing our target molecule from the alternatives.
C-O Stretch (Primary Alcohol): A strong, prominent peak is expected in the 1075-1000 cm⁻¹ range, which is characteristic of a primary alcohol's C-O stretching vibration.[12][13] This peak would be a defining feature for both (S)-(1-Phenylpiperidin-2-yl)methanol and 2-Piperidinemethanol.
C-N Stretch (Tertiary Aromatic Amine): The C-N stretching vibration for a tertiary aromatic amine is expected to produce a strong band in the 1360-1310 cm⁻¹ region.[14] This is a key differentiator. While N-Phenylpiperidine would also show a similar peak, 2-Piperidinemethanol (a secondary aliphatic amine) would have its C-N stretch at a lower wavenumber, typically in the 1250–1020 cm⁻¹ range, likely overlapping with other signals.[10] Tertiary aliphatic amines also show C-N stretching in the 1250-1020 cm⁻¹ range, but these are often weak and less reliable for identification.[15]
The combination of a strong primary alcohol C-O stretch and a distinct tertiary aromatic amine C-N stretch provides a unique spectral signature for (S)-(1-Phenylpiperidin-2-yl)methanol.
Comparative Data Summary
The table below summarizes the expected key distinguishing peaks for (S)-(1-Phenylpiperidin-2-yl)methanol and its comparative analogs.
Functional Group Vibration
(S)-(1-Phenylpiperidin-2-yl)methanol
2-Piperidinemethanol
N-Phenylpiperidine
(S)-(-)-1-Phenylethanol
O-H Stretch (H-bonded)
~3400 cm⁻¹ (Broad, Strong)
~3400 cm⁻¹ (Broad, Strong)
Absent
~3400 cm⁻¹ (Broad, Strong)
N-H Stretch
Absent
~3300 cm⁻¹ (Medium, Sharp)
Absent
Absent
Aromatic C-H Stretch
>3000 cm⁻¹ (Medium)
Absent
>3000 cm⁻¹ (Medium)
>3000 cm⁻¹ (Medium)
Aliphatic C-H Stretch
<3000 cm⁻¹ (Strong)
<3000 cm⁻¹ (Strong)
<3000 cm⁻¹ (Strong)
<3000 cm⁻¹ (Strong)
Aromatic C=C Bending
~1600-1450 cm⁻¹ (Medium-Weak)
Absent
~1600-1450 cm⁻¹ (Medium-Weak)
~1600-1450 cm⁻¹ (Medium-Weak)
C-N Stretch (Aromatic)
~1360-1310 cm⁻¹ (Strong)
Absent
~1350-1280 cm⁻¹ (Strong)
Absent
C-N Stretch (Aliphatic)
Present (likely weak/obscured)
~1250-1020 cm⁻¹ (Medium-Weak)
Present (likely weak/obscured)
Absent
C-O Stretch (Primary Alcohol)
~1075-1000 cm⁻¹ (Strong)
~1075-1000 cm⁻¹ (Strong)
Absent
Absent
C-O Stretch (Secondary Alcohol)
Absent
Absent
Absent
~1150-1075 cm⁻¹ (Strong)
Visualizing Structural Relationships
The following diagram illustrates the structural relationships between the target molecule and the selected comparative compounds, highlighting the functional groups that give rise to their distinct IR spectra.
Caption: Structural comparison of the target molecule and its analogs.
Conclusion
The FT-IR spectrum of (S)-(1-Phenylpiperidin-2-yl)methanol is uniquely defined by a combination of key absorptions: a broad O-H stretch around 3400 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, a strong C-N stretch characteristic of a tertiary aromatic amine around 1330 cm⁻¹, and a strong C-O stretch for a primary alcohol near 1050 cm⁻¹. The most definitive features for distinguishing it from closely related structures are the simultaneous presence of the primary alcohol bands and the tertiary aromatic amine C-N band, coupled with the conspicuous absence of an N-H stretching vibration. This comparative guide provides a robust framework for the confident identification and characterization of (S)-(1-Phenylpiperidin-2-yl)methanol.
References
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Michigan State University.
Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
LPD Lab Services Ltd. FTIR Principles and Sample Preparation.
University of Colorado Boulder. IR Chart.
Reusch, W. Infrared Spectrometry. Michigan State University.
University of Calgary. IR: amines.
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online.
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.
Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
Illinois State University. Infrared Spectroscopy.
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
Northern Illinois University. Sample preparation for FT-IR.
A Comparative Guide to Chiral Amino Alcohols: Benchmarking (S)-(1-Phenylpiperidin-2-yl)methanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals The pursuit of enantiomerically pure compounds is a defining challenge in modern chemistry, particularly within the pharmaceutical industry, where the stere...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a defining challenge in modern chemistry, particularly within the pharmaceutical industry, where the stereochemistry of a molecule is often intrinsically linked to its therapeutic efficacy and safety profile.[1] Chiral 1,2-amino alcohols have emerged as a cornerstone class of molecules in this endeavor, serving as versatile chiral auxiliaries, ligands for metal catalysts, and organocatalysts in their own right.[2][3] Their value lies in their ability to create a defined three-dimensional chiral environment, effectively directing the stereochemical outcome of a chemical transformation.
This guide provides an in-depth comparison of (S)-(1-Phenylpiperidin-2-yl)methanol, a structurally distinct chiral amino alcohol, with other prominent members of its class. We will analyze its performance in the context of widely-used asymmetric reactions, supported by experimental data, and provide detailed protocols to illustrate its practical application. The objective is to equip researchers with the necessary insights to make informed decisions when selecting a chiral ligand or auxiliary for their synthetic challenges.
The Subject of Analysis: (S)-(1-Phenylpiperidin-2-yl)methanol
(S)-(1-Phenylpiperidin-2-yl)methanol belongs to the family of chiral amino alcohols, characterized by a rigid piperidine backbone. This structural feature, combined with the stereocenter at the C2 position bearing a hydroxymethyl group, makes it a compelling candidate for inducing asymmetry. The phenyl group on the nitrogen atom further modulates its steric and electronic properties. While direct catalytic applications are less documented than for its N-tosylated analogue, its structural motifs are present in various pharmacologically active compounds.[4][5] The N-tosylated form, (S)-(1-Tosylpiperidin-2-yl)methanol, is a well-established chiral building block, often used in the synthesis of alkaloids and iminosugars due to the stability and directing effects of the tosyl group.[6][7] For the purpose of evaluating its potential in catalysis, we will draw comparisons with established ligands in key asymmetric transformations.
The Landscape of Asymmetric Synthesis: Key Transformations
We will evaluate the performance of (S)-(1-Phenylpiperidin-2-yl)methanol and its peers in two fundamental C-C bond-forming reactions that are benchmarks for chiral ligand efficacy:
Enantioselective Addition of Diethylzinc to Aldehydes: A classic test for the effectiveness of new chiral ligands, this reaction provides a direct measure of a ligand's ability to control the facial selectivity of nucleophilic attack on a prochiral center.
Asymmetric Aldol Reaction: A powerful method for constructing β-hydroxy carbonyl compounds, which are pivotal structural motifs in numerous natural products and pharmaceuticals.[8]
Comparative Performance Analysis
The efficacy of a chiral ligand is primarily measured by the enantiomeric excess (ee) and chemical yield of the product. The following data, compiled from authoritative sources, benchmarks the performance of several widely-used chiral amino alcohols against which (S)-(1-Phenylpiperidin-2-yl)methanol can be compared.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
This reaction highlights the exceptional performance of proline-derived ligands like DPP and specialized ligands such as DAIB. The rigid cyclic structures and well-defined coordination pockets are key to achieving high levels of stereocontrol. The piperidine framework of (S)-(1-Phenylpiperidin-2-yl)methanol offers a different, potentially valuable, conformational rigidity compared to the five-membered ring of prolinol derivatives.
In the realm of organocatalysis, prolinol derivatives, particularly diarylprolinol silyl ethers, are exceptionally effective, proceeding through an enamine-based mechanism. The performance is attributed to the catalyst's ability to form a rigid transition state assembly involving the substrates.
Mechanistic Insights & Experimental Design
The success of these reactions hinges on the formation of a well-organized, transient chiral complex. In the case of metal-mediated reactions, the chiral amino alcohol coordinates to the metal center (e.g., Zinc), creating a chiral Lewis acid catalyst. This catalyst then activates the electrophile (e.g., aldehyde), orienting it to favor attack from one specific face.
Visualization of the Catalytic Process
The general workflow for employing a chiral amino alcohol as a ligand in a metal-catalyzed asymmetric reaction can be visualized as a three-stage process: catalyst formation, the catalytic cycle, and product formation.
Caption: General workflow for chiral ligand-mediated asymmetric synthesis.
The proposed catalytic cycle for the diethylzinc addition illustrates how the chiral ligand dictates the stereochemical outcome. The amino alcohol first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde, creating a rigid, sterically-defined environment for the subsequent ethyl group transfer.
Caption: Proposed catalytic cycle for asymmetric diethylzinc addition.
Experimental Protocols
Reproducibility is paramount in scientific research. The following section provides a detailed, representative protocol for the enantioselective addition of diethylzinc to an aldehyde, a procedure adaptable for screening new chiral ligands like (S)-(1-Phenylpiperidin-2-yl)methanol.
General Procedure for Asymmetric Addition of Diethylzinc to Benzaldehyde
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Flask Preparation: A flame-dried Schlenk flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., Argon or Nitrogen).
Ligand Dissolution: A solution of the chiral amino alcohol ligand (0.05 mmol) in anhydrous toluene (5 mL) is prepared in the flask.
Catalyst Formation: The solution is cooled to 0 °C in an ice bath. Diethylzinc (1.0 M in hexanes, 2.5 mmol) is added dropwise via syringe. The mixture is stirred at 0 °C for 30-60 minutes to allow for the in-situ formation of the chiral zinc-alkoxide complex. Causality Note: This pre-stirring step is crucial for the formation of the active catalyst before the substrate is introduced, preventing the uncatalyzed background reaction.
Substrate Addition: Benzaldehyde (1.0 mmol) is then added dropwise to the cooled reaction mixture.
Reaction: The reaction is stirred at 0 °C for the time determined by monitoring via TLC (typically 2-24 hours).
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Safety Note: Quenching organometallic reagents is exothermic and can release flammable gases.
Extraction: The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
Purification and Analysis: The crude product is purified by silica gel column chromatography. The yield of the resulting (S)-1-phenyl-1-propanol is determined, and its enantiomeric excess is measured using chiral HPLC or GC analysis.
Conclusion
(S)-(1-Phenylpiperidin-2-yl)methanol, with its defined stereocenter and rigid piperidine framework, represents a structurally intriguing platform for the development of new chiral ligands and auxiliaries. While established proline- and ephedrine-derived systems currently dominate the field, demonstrating high efficacy in benchmark reactions like diethylzinc additions and aldol reactions, the unique steric and electronic properties of the phenylpiperidine scaffold merit exploration. The comparative data and standardized protocols provided in this guide offer a robust framework for researchers to objectively evaluate the performance of this and other novel chiral amino alcohols, thereby expanding the toolkit for modern asymmetric synthesis and accelerating the development of enantiomerically pure molecules for pharmaceutical and other applications.
References
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
Yadav, J. S., & Reddy, P. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2353. [Link]
Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia, The Free Encyclopedia. [Link]
Groenewold, M., et al. (2021). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Angewandte Chemie International Edition, 60(15), 8234-8239. [Link]
Noyori, R., et al. (1995). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society, 117(28), 7562–7575. [Link]
Wikipedia contributors. (2022). Prolinol. Wikipedia, The Free Encyclopedia. [Link]
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 799831. [Link]
Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. The Hong Kong Polytechnic University. [Link]
Xu, G., et al. (2018). Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. Organic Letters, 20(15), 4522-4526. [Link]
van den Berg, M. (2001). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link]
Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]
Ñíguez, J. A., et al. (2023). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Sustainability. [Link]
Li, S., et al. (2022). Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. ChemRxiv. [Link]
Pizzo, F., & Fiasella, A. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(19), 6289. [Link]
Rahim, F., & Franz, A. K. (2020). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis, 10(15), 8494–8514. [Link]
Benaglia, M., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(23), 3848-3856. [Link]
Kumar, A., & Sharma, G. (2016). The Importance of Organocatalysis (Asymmetric and Non‐Asymmetric) in Agrochemicals. Advanced Synthesis & Catalysis, 358(15), 2392-2417. [Link]
Fürstner, A., et al. (2007). Studies toward the Total Synthesis of Griseoviridin. Organic Letters, 9(16), 3041–3044. [Link]
Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986. [Link]
A Senior Application Scientist's Comparative Guide to Validating the Enantiomeric Purity of (S)-(1-Phenylpiperidin-2-yl)methanol
For researchers and professionals in drug development, the stereochemical integrity of a chiral intermediate like (S)-(1-Phenylpiperidin-2-yl)methanol is not a mere technicality; it is a cornerstone of safety, efficacy,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the stereochemical integrity of a chiral intermediate like (S)-(1-Phenylpiperidin-2-yl)methanol is not a mere technicality; it is a cornerstone of safety, efficacy, and regulatory compliance. The biological environment is profoundly stereoselective, meaning enantiomers of the same compound can exhibit widely divergent pharmacological and toxicological profiles.[1][2] The tragic legacy of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of this principle.[1][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization and control of stereoisomeric composition.[4][5]
This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric purity of (S)-(1-Phenylpiperidin-2-yl)methanol. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure your analytical approach is robust, reliable, and fit for purpose.
The Analytical Gauntlet: A Head-to-Head Comparison of Key Techniques
The three most powerful and widely adopted techniques for determining enantiomeric purity are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents. The choice between them is dictated by the specific analytical challenge, considering factors like required accuracy, sample throughput, and available instrumentation.[6][7]
Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[6]
Similar to HPLC, but uses supercritical CO₂ as the primary mobile phase, offering different selectivity.[7]
Covalent reaction of the analyte with a chiral agent to form diastereomers, which have distinct and quantifiable NMR signals.[8][9][10]
Primary Output
Chromatogram with two baseline-separated peaks for the enantiomers.[11]
Chromatogram, often with sharper peaks and faster elution than HPLC.[12]
¹H or ¹⁹F NMR spectrum showing unique, well-resolved signals for each diastereomer.[13]
Resolution
Excellent, baseline resolution (>1.5) is commonly achievable with method optimization.[11]
Often provides superior or complementary resolution to HPLC, especially with polysaccharide-based CSPs.[12][14]
Dependent on the choice of CDA and the analyte structure; resolution of diastereomeric signals can vary.[9]
Analysis Time
15-60 minutes per sample, with method development being potentially time-consuming.[6]
Very fast, typically 2-10 minutes per sample, enabling high-throughput screening.[7][15]
5-15 minutes per sample after a one-time derivatization step.[6]
Solvent Usage
High consumption of organic solvents (e.g., hexane, isopropanol), which has cost and environmental implications.[7]
Significantly lower organic solvent consumption ("greener chemistry") as the bulk of the mobile phase is CO₂.[7]
Minimal solvent usage, typically <1 mL of deuterated solvent per sample.
Best Use Case
Gold standard for quality control, regulatory submissions, and when high accuracy and sensitivity are paramount.[1][16]
High-throughput screening, rapid purity checks, and preparative-scale separations due to speed and reduced solvent waste.[17]
Rapid screening of synthesis reactions, analysis of diverse structural analogues, and when chromatographic methods fail.[6]
Deep Dive: The Gold Standard Protocol - Chiral HPLC
Chiral HPLC remains the most widely used and trusted method for the definitive quantification of enantiomeric purity.[18][] Its reliability and the wealth of available Chiral Stationary Phases (CSPs) make it a versatile tool. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a broad range of chiral compounds, including piperidine derivatives.[11][18][20]
The following protocol provides a robust, self-validating starting point for the analysis of (S)-(1-Phenylpiperidin-2-yl)methanol.
Experimental Protocol: Chiral HPLC Analysis
Objective: To separate and quantify the (S)- and (R)-enantiomers of 1-Phenylpiperidin-2-yl)methanol to determine enantiomeric excess (% ee).
1. Materials & Instrumentation:
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
Chiral Column: Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based CSP, 5 µm, 4.6 x 250 mm.
(Rac)-1-Phenylpiperidin-2-yl)methanol (racemic standard for method validation)
n-Hexane (HPLC grade)
Isopropanol (IPA) (HPLC grade)
Diethylamine (DEA) (Reagent grade)
2. Chromatographic Conditions:
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
Causality Note: The hexane/IPA ratio is the primary driver of retention and selectivity. A higher IPA percentage will decrease retention time. Diethylamine is a crucial additive for basic analytes like piperidines; it acts as a competitor for acidic sites on the silica support, dramatically improving peak shape and preventing tailing.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Causality Note: Temperature affects the thermodynamics of the chiral recognition process. Maintaining a constant temperature is critical for reproducible retention times.
Detection: UV at 210 nm.
Causality Note: The phenyl group provides sufficient UV absorbance at lower wavelengths. A PDA detector can be used to confirm peak purity.
Injection Volume: 10 µL.
3. Standard & Sample Preparation:
Mobile Phase Preparation: Carefully combine the solvents in the specified ratio. Degas thoroughly using sonication or vacuum filtration before use.
Racemic Standard (1 mg/mL): Accurately weigh ~10 mg of racemic (1-Phenylpiperidin-2-yl)methanol and dissolve it in 10 mL of the mobile phase. This solution is critical for identifying the elution order of the enantiomers and for calculating system suitability parameters.
Sample Solution (1 mg/mL): Prepare the (S)-enantiomer sample at a similar concentration in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
4. Analysis & System Validation:
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
System Suitability (Racemic Standard Injection): Inject the racemic standard. Identify the two peaks corresponding to the (S) and (R) enantiomers.
Peak Identification: To definitively identify which peak corresponds to the (S)-enantiomer, inject the enantiomerically enriched sample. The peak that significantly increases in area is the (S)-enantiomer.
Resolution Calculation: Calculate the resolution (Rs) between the two enantiomeric peaks from the racemic standard chromatogram. A resolution of Rs > 1.5 is required for baseline separation and accurate quantification.[11]
Sample Analysis: Inject the analyte sample and record the chromatogram.
5. Data Interpretation & Calculation:
Integrate the peak areas for both the (S)-enantiomer (Area_S) and the (R)-enantiomer (Area_R).
Calculate the enantiomeric excess (% ee) using the formula:
% ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
Visualizing the Process: Workflows and Decision Making
To ensure clarity and repeatability, the experimental and decision-making processes can be visualized.
Caption: Experimental workflow for chiral HPLC analysis.
Choosing the right analytical tool is paramount. This decision tree guides the selection process based on the primary goal of the analysis.
Caption: Decision guide for selecting an analytical method.
Conclusion
Validating the enantiomeric purity of (S)-(1-Phenylpiperidin-2-yl)methanol is a critical, non-negotiable step in pharmaceutical development. While Chiral HPLC stands as the authoritative method for quality control and regulatory filings due to its robustness and high resolution, both Chiral SFC and NMR with chiral derivatizing agents offer powerful, complementary capabilities.[6][7] SFC provides unmatched speed and a reduced environmental footprint, making it ideal for screening and preparative work.[17] NMR offers a rapid, chromatography-free alternative for reaction monitoring. A comprehensive understanding of the principles, strengths, and weaknesses of each technique, as detailed in this guide, empowers researchers to select the optimal method, ensuring that their analytical data is not only accurate but also defensible and fit for its intended purpose.
References
Vertex AI Search. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]
BenchChem. (2025). The Critical Imperative of Enantiomeric Purity in Pharmaceutical Synthesis: A Technical Guide.
University of Birmingham's Research Portal. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]
Pure Synth. (2025).
ACS Publications. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. [Link]
ResearchGate. (2025). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12, 25457-25464. [Link]
Pharmaffiliates. (2025).
BenchChem. (2025). A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid.
U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. [Link]
ACS Publications. (1992). FDA issues flexible policy on chiral drugs.
PMC. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. [Link]
Vertex AI Search. (2025). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards.
Agilent. (n.d.).
Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs.
Bristol-Myers Squibb Company. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
LCGC International. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
Vertex AI Search. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.
ResearchGate. (2025). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF.
BenchChem. (2025).
BenchChem. (2025). A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol.
The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity.
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
FAMHP. (2013). Updating a generic screening approach in sub- or supercritical fluid chromatography for the enantioresolution of pharmaceuticals.
BOC Sciences. (n.d.).
Vertex AI Search. (n.d.).
MDPI. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. [Link]
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
ResearchGate. (2025).
ACS Publications. (2022). Identification of Single-Molecule Catecholamine Enantiomers Using a Programmable Nanopore. [Link]
Semantic Scholar. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
Executive Safety Snapshot Objective: This guide defines the critical workflow for the containment, segregation, and disposal of (S)-(1-Phenylpiperidin-2-yl)methanol. As a chiral piperidine derivative, this compound posse...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Snapshot
Objective: This guide defines the critical workflow for the containment, segregation, and disposal of (S)-(1-Phenylpiperidin-2-yl)methanol. As a chiral piperidine derivative, this compound possesses specific bioactive and physicochemical properties that mandate strict adherence to zero-discharge protocols.[1]
To ensure regulatory compliance (RCRA/EPA) and safety, you must understand the "Why" behind the disposal stream.
(S)-(1-Phenylpiperidin-2-yl)methanol is a functionalized organic amine .[1]
The Risk: As a secondary/tertiary amine structure, it is basic. Mixing this waste stream with acid waste (e.g., H₂SO₄, HCl) will result in an immediate exothermic neutralization reaction, potentially pressurizing waste containers or causing thermal failure.
The Rule: Segregate strictly into Basic Organic Waste or General Organic Waste streams.[1] Never dispose of down the drain.[1]
Waste Stream Characterization Table
Property
Value/Status
Operational Implication
Physical State
Solid (Crystalline) or Oil
Solids must be dissolved or double-bagged; never dump loose powder into liquid waste.[1]
Critical Step: If pH < 4 (Acidic), neutralize slowly with Sodium Bicarbonate (NaHCO₃) until pH 6-8.[1]
Why: Prevents unexpected heat generation when added to the bulk organic waste drum.[1]
Segregation:
If Halogenated Solvents (DCM, Chloroform) were used: Dispose in Halogenated Waste .
If Non-Halogenated (EtOAc, MeOH) were used: Dispose in Non-Halogenated Waste .
Labeling:
Tag the container with the full chemical name.[1] Do not use abbreviations/acronyms.
Scenario C: Contaminated Consumables
Applicability: Syringes, weigh boats, gloves, paper towels.
Gross Contamination:
Items with visible solid residue must be bagged separately as Solid Hazardous Waste .[1]
Trace Contamination:
Gloves and paper towels with no visible residue may often be disposed of in "Lab Trash" unless institutional EHS policy dictates otherwise (e.g., "Yellow Bag" clinical waste). Default to Solid Chemical Waste if unsure.
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision points for disposing of (S)-(1-Phenylpiperidin-2-yl)methanol to prevent incompatibility incidents.
Figure 1: Decision tree for the safe segregation and disposal of phenylpiperidine derivatives.
Emergency Spill Response
In the event of a spill during transfer or disposal:
Evacuate & Ventilate:
If the spill is >100mL or generates dust, evacuate the immediate area.
PPE Upgrade:
Don double nitrile gloves and a half-mask respirator if dust is present.[1]
Containment:
Liquids: Use a universal absorbent pad or vermiculite.[1] Do not use paper towels (combustible) for large oxidative spills, though safe for this amine.[1]
Solids: Cover with wet paper towels to prevent dust generation, then wipe up.
Decontamination:
Clean the surface with a dilute acetic acid solution (vinegar) or soapy water to neutralize and remove the amine residue.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][3] [Link]
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Practice Greenhealth. (2023). Hazardous Waste Characterization & RCRA Compliance. [Link]1]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(1-Phenylpiperidin-2-yl)methanol
As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. The handling of novel or specialized chemical entities requires a deep, proactive approach to risk miti...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. The handling of novel or specialized chemical entities requires a deep, proactive approach to risk mitigation. This guide provides essential, field-tested safety protocols for handling (S)-(1-Phenylpiperidin-2-yl)methanol.
Hazard Profile: A Synthesis of Analog Data
The primary hazards associated with piperidine derivatives necessitate a comprehensive PPE strategy. Based on data from structural analogs, (S)-(1-Phenylpiperidin-2-yl)methanol should be handled as a substance with the following potential hazards:
Corrosivity: The piperidine moiety is basic and can be corrosive to biological tissues. Analogs like 1-Methyl-2-piperidinemethanol are classified as causing severe skin burns and eye damage.[1] Direct contact can lead to rapid and severe chemical burns.
Toxicity: Piperidine and its derivatives are often toxic by multiple routes of exposure. They can be harmful if swallowed and toxic in contact with skin or if inhaled.[3][4][5] Systemic effects may occur following absorption.
Flammability: While the methanol group lowers volatility compared to piperidine, the compound should still be considered a combustible or flammable liquid.[1][2] Vapors may form flammable mixtures with air.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Given the corrosive and toxic nature of this compound, a multi-layered PPE approach is mandatory. Never handle this compound without the full ensemble described below.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Corrosive splashes can cause irreversible eye damage in seconds. Standard safety glasses are insufficient.
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required for all handling activities.[6]
High-Risk Operations: When handling larger quantities (>50 mL), working with heated solutions, or performing transfers under pressure or vacuum, a full-face shield worn over chemical splash goggles is mandatory.[7][8] This combination protects against high-velocity splashes and safeguards the entire face.
Hand Protection: Selecting the Right Barrier
The potential for skin absorption and severe burns makes glove selection a critical decision point.
Glove Material: Nitrile gloves may offer initial protection for incidental contact, but for extended handling or immersion, more robust materials are necessary. Consult manufacturer-specific compatibility charts. Given the amine structure, butyl rubber or neoprene gloves are often recommended for superior chemical resistance.[8]
Double Gloving: For all activities involving direct handling of the pure compound or concentrated solutions, wearing two pairs of gloves is a required practice. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat to a safe area to change gloves.
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, discoloration, or punctures.[9] If contact with the chemical occurs, remove gloves immediately using proper technique (without touching the outer surface with bare skin) and wash your hands thoroughly.
Skin and Body Protection: Shielding from Incidental Contact
Your personal clothing is not a barrier to chemical exposure.
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
Chemical-Resistant Apron: When handling quantities exceeding 100 mL or during procedures with a high splash potential (e.g., quenching a reaction, large-scale extractions), a chemical-resistant apron worn over the lab coat is essential.[10]
Personal Attire: Always wear long pants and closed-toe shoes in the laboratory.[7] Open-toe shoes are strictly forbidden.
(S)-(1-Phenylpiperidin-2-yl)methanol is expected to have low vapor pressure, but aerosols can be generated, and vapors can be released upon heating.
Primary Engineering Control: All handling of this compound must be performed inside a certified chemical fume hood.[9] This is the most critical step in preventing respiratory exposure.
When a Respirator is Needed: In the event of a significant spill outside of a fume hood or in situations where engineering controls are insufficient, respiratory protection will be necessary. A NIOSH-approved respirator with an organic vapor/ammonia cartridge would be appropriate.[8] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training.
Operational Plan: PPE in Practice
The level of PPE required may be adjusted based on the specific task and the scale of the operation. The following table provides guidance for common laboratory procedures.
Laboratory Task
Scale
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid
< 1 g
Chemical Splash Goggles
Double Nitrile/Neoprene Gloves
Lab Coat
Chemical Fume Hood
Preparing Solutions
< 100 mL
Chemical Splash Goggles
Double Nitrile/Neoprene Gloves
Lab Coat
Chemical Fume Hood
Running Reaction
> 100 mL
Goggles & Face Shield
Double Nitrile/Neoprene Gloves
Lab Coat & Chemical Apron
Chemical Fume Hood
Work-up/Extraction
Any
Goggles & Face Shield
Double Nitrile/Neoprene Gloves
Lab Coat & Chemical Apron
Chemical Fume Hood
Column Chromatography
Any
Goggles & Face Shield
Double Nitrile/Neoprene Gloves
Lab Coat & Chemical Apron
Chemical Fume Hood
Step-by-Step PPE Workflow
Properly donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Workflow for Donning and Doffing PPE.
Emergency Procedures: Responding to Exposure
In the event of an exposure, immediate and correct action is critical.
Skin Contact: Move immediately to the nearest safety shower.[1] Remove all contaminated clothing while under the shower. Wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact: Proceed directly to an eyewash station.[1] Forcibly hold the eyelids open and flush with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.
Disposal of Contaminated Materials
All materials, including gloves, absorbent pads, and empty containers that have come into contact with (S)-(1-Phenylpiperidin-2-yl)methanol, must be treated as hazardous waste.[9] Collect these materials in a designated, sealed, and clearly labeled hazardous waste container for disposal according to your institution's environmental health and safety guidelines.
References
Industrial Safety and Hygiene News. (2023). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Available at: [Link]
HSE Training Materials and Templates. (2024). Working Safely With Corrosives. Available at: [Link]
Brandeis University. Corrosive Chemicals | Laboratory Safety. Available at: [Link]
Gulf Petrochemical Industries Co. (2024). Safety Data Sheet: Methanol. Available at: [Link]
DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. Available at: [Link]
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]
Kemilux. (2023). SAFETY DATA SHEET: Methanol. Available at: [Link]